molecular formula C9H7BrClN B1381869 6-Bromo-5-chloro-3-methyl-1H-indole CAS No. 1864072-31-0

6-Bromo-5-chloro-3-methyl-1H-indole

Cat. No.: B1381869
CAS No.: 1864072-31-0
M. Wt: 244.51 g/mol
InChI Key: LKCKXROVPFAVPC-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-3-methyl-1H-indole (CAS 1864072-31-0) is a high-purity (≥97%) halogenated indole derivative of significant interest in medicinal chemistry and drug discovery . The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with a diverse range of biological targets . This compound serves as a versatile chemical building block, particularly in the synthesis of novel anti-infective agents. Research indicates that halogenated indoles, especially those with specific substitution patterns like the 6-bromo-5-chloro motif, are key intermediates in developing compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . The strategic incorporation of halogen atoms (Br and Cl) can enhance lipophilicity and influence electronic properties, which are critical for optimizing binding affinity to biological targets and improving metabolic stability . Furthermore, indole-based molecules are being actively investigated as selective inhibitors of bacterial enzymes like cystathionine γ-lyase (bCSE), a promising approach for potentiating the effects of conventional antibiotics against resistant pathogens . With a molecular formula of C₉H₇BrClN and a molecular weight of 244.52 g/mol, this compound is characterized by its SMILES code, CC1=CNC2=C1C=C(Cl)C(Br)=C2 . It is essential for researchers to handle this material in accordance with its safety data, noting hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-chloro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCKXROVPFAVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: Solubility & Physicochemical Characterization of 6-Bromo-5-chloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-chloro-3-methyl-1H-indole (CAS: 1864072-31-0) is a highly lipophilic, halogenated indole derivative. Frequently utilized as a scaffold in the synthesis of antiviral (e.g., HIV NNRTIs) and anticancer therapeutics, its utility is often bottlenecked by poor aqueous solubility.

This technical guide provides a rigorous solubility profile derived from structural analysis and homologous compound behavior. It establishes a solvent compatibility matrix and details a self-validating protocol for preparing stable stock solutions for biological assays and synthetic workflows.

Physicochemical Characterization

To master the solubility of this compound, one must first understand the molecular forces governing its solid-state lattice and solvation energy.

Structural Determinants of Solubility

The this compound molecule exhibits a "solubility-limiting" architecture:

  • Halogenation (Br/Cl): The presence of heavy halogens at positions 5 and 6 significantly increases the molecular weight (~244.5 g/mol ) and lipophilicity. These atoms enhance

    
    -
    
    
    
    stacking interactions in the crystal lattice, increasing the energy required to break the crystal structure (high melting point enthalpy).
  • C3-Methylation: Unlike the parent indole, the C3-methyl group eliminates a potential metabolic soft spot but adds steric bulk and hydrophobicity, further raising the LogP.

  • Indole NH: The N1-proton is a weak hydrogen bond donor (

    
    ). It does not ionize at physiological pH (7.4), meaning the molecule remains neutral and poorly soluble in aqueous buffers.
    
Predicted Properties Table
PropertyValue (Estimated)Impact on Solubility
Molecular Formula

Moderate MW, high density.
Molecular Weight 244.5 g/mol Moderate.
LogP (Octanol/Water) ~4.2 – 4.8High Lipophilicity. Requires organic co-solvents.
pKa (Indole NH) ~16.5Non-ionizable in standard buffers.
H-Bond Donors 1 (NH)Limited water interaction.
H-Bond Acceptors 0Poor aqueous solvation.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic capacity to dissolve this compound.

Critical Note: "Soluble" implies a concentration


. "Sparingly Soluble" implies 

. "Insoluble" implies

.
Solvent ClassSpecific SolventSolubility RatingApplication Context
Dipolar Aprotic DMSO High (>50 mM)Primary Stock Solution. Cryopreservation.
DMF High Synthetic reactions; alternative stock.
Acetonitrile (MeCN) Moderate to HighHPLC mobile phase; synthetic solvent.
Polar Protic Ethanol / Methanol ModerateSecondary dilution; crystallization.
Isopropanol ModerateRecrystallization.
Non-Polar Dichloromethane (DCM) HighExtraction; chromatography loading.
Ethyl Acetate ModerateExtraction; TLC mobile phase.[1]
Hexanes LowAnti-solvent for precipitation.
Aqueous Water / PBS (pH 7.4) Negligible Do not use without co-solvents/surfactants.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock (DMSO)

Objective: Create a stable, precipitation-free stock solution for long-term storage.

  • Weighing: Accurately weigh 2.45 mg of this compound into a sterile, amber glass vial (to protect light-sensitive halogens).

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade:

    
    , Water content 
    
    
    
    ).
    • Why Anhydrous? Water in DMSO promotes compound precipitation and potential hydrolysis over time.

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

  • Validation: Visually inspect for clarity. The solution should be completely transparent with no Tyndall effect (light scattering from micro-precipitates).

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Assessment (Aqueous)

Objective: Determine the maximum concentration tolerable in a biological assay buffer (e.g., PBS) before precipitation occurs.

Workflow Visualization (DOT):

SolubilityProtocol Start Start: 10 mM DMSO Stock Step1 Step 1: Prepare Dilution Series (in DMSO) Start->Step1 Step2 Step 2: Spike into PBS buffer (Final DMSO < 1%) Step1->Step2 1:100 Dilution Step3 Step 3: Incubation (2h @ 37°C, shaking) Step2->Step3 Precip Turbidity? Step2->Precip Step4 Step 4: Filtration / Centrifugation (Remove precipitate) Step3->Step4 Analysis Step 5: HPLC/UV Quantification Step4->Analysis

Figure 1: Kinetic solubility profiling workflow ensuring accurate determination of maximum assay concentration.

Methodology:

  • Prepare intermediate dilutions in DMSO (e.g., 5 mM, 1 mM, 0.1 mM).

  • Spike 1 µL of each intermediate into 199 µL of PBS (pH 7.4) in a 96-well plate (Final DMSO = 0.5%).

  • Incubate for 2–4 hours at room temperature with gentle shaking.

  • Measure absorbance at 620 nm (turbidity check). An increase in OD620 indicates precipitation.

  • Result: The highest concentration with zero turbidity is your Kinetic Solubility Limit .

Dissolution Strategy for Biological Assays

Due to the high LogP, simple dilution into media often results in "crashing out," leading to false negatives in biological data. Use these formulation strategies:

The "Solvent Shift" Method

Avoid direct addition of 100% DMSO stock to media.

  • Step 1: Dilute stock 1:10 into PEG-400 or Ethanol .

  • Step 2: Slowly add this intermediate mixture to the aqueous media with rapid vortexing.

  • Mechanism:[2] This reduces the dielectric shock, preventing immediate nucleation of crystals.

Cyclodextrin Complexation

For in vivo or high-concentration in vitro studies:

  • Use 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in water.
    
  • Dissolve the compound in a minimal volume of DMSO, then add to the cyclodextrin solution.

  • Sonicate for 30 minutes. The hydrophobic indole core will encapsulate within the cyclodextrin torus, significantly enhancing aqueous stability.

References

  • PubChem. (n.d.).[3] 6-Bromo-5-chloro-1H-indole Compound Summary. National Library of Medicine.[3] Retrieved February 3, 2026, from [Link]

  • ChemDict. (n.d.). This compound Product Information. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Molecules. Retrieved February 3, 2026, from [Link]

  • Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside Solubility Data. Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: Safety & Handling of 6-Bromo-5-chloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety and handling protocols for 6-Bromo-5-chloro-3-methyl-1H-indole .

Part 1: Executive Summary & Chemical Profile

This compound is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceuticals (e.g., kinase inhibitors, antivirals). As a polysubstituted indole, it combines the electron-rich character of the indole core with the lipophilicity and steric bulk of halogen substituents.

Critical Handling Note: While specific toxicological data for this exact isomer is often proprietary or limited, its structural analogs (e.g., Skatole, 6-Bromo-5-chloroindole) exhibit known hazards including severe eye irritation, skin sensitization, and potent olfactory thresholds. Treat this compound as a Potent Organic Sensitizer.

Chemical Identity
PropertyDetail
Systematic Name This compound
Molecular Formula C₉H₇BrClN
Molecular Weight ~244.52 g/mol
Structural Class Halogenated 3-alkylindole
Appearance Off-white to tan solid (prone to darkening upon oxidation)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2]

Part 2: Hazard Identification & Toxicology (SAR Analysis)

In the absence of a compound-specific REACH dossier, the following hazards are derived from Structure-Activity Relationships (SAR) of closely related halogenated indoles and 3-methylindole (Skatole).

GHS Classification (Extrapolated)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

  • Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction. (Common in halogenated aromatics).

Specific Chemical Hazards
  • Olfactory Potency: The 3-methyl group is the pharmacophore responsible for the intense fecal odor of Skatole. While halogenation at the 5,6-positions often attenuates volatility, this compound should be presumed to have a low odor threshold .

  • Indolenine Oxidation: 3-substituted indoles are susceptible to oxidation at the C2-C3 double bond, forming indolenine hydroperoxides upon prolonged exposure to air and light. This can increase the explosive peroxide potential in ether solvents.

Part 3: Engineering Controls & PPE Decision Matrix

Effective safety relies on a "Defense in Depth" strategy. The following Graphviz diagram outlines the decision workflow for handling this compound based on scale.

SafetyMatrix Start Handling Assessment: This compound ScaleCheck Determine Scale of Operation Start->ScaleCheck SmallScale Analytical (< 100 mg) ScaleCheck->SmallScale PrepScale Preparative (> 100 mg) ScaleCheck->PrepScale Hood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood GloveBox Glove Box or Powder Containment Hood PrepScale->GloveBox Dust Hazard PPE_Basic PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat Hood->PPE_Basic PPE_Advanced PPE: 5 mil Nitrile + Laminate Liner, Goggles, Sleeve Covers GloveBox->PPE_Advanced Action_Soln Dissolve immediately in solvent (DMSO/DCM) PPE_Basic->Action_Soln PPE_Advanced->Action_Soln Action_Waste Waste: Halogenated Organic (Segregate from Oxidizers) Action_Soln->Action_Waste

Figure 1: Risk-based decision matrix for handling halogenated 3-methyl indoles, prioritizing containment of dust and vapors.

PPE Specifications[3][4]
  • Hand Protection: Indoles are lipophilic and can permeate standard latex.

    • Recommendation:Double-gloving with Nitrile (minimum 0.11 mm thickness). For prolonged contact or solution handling, use Silver Shield (Laminate) undergloves.

  • Respiratory Protection: If weighing >100 mg outside a containment enclosure, use a P100/OV (Organic Vapor) respirator to protect against dust and potential skatole-like odors.

Part 4: Operational Handling Protocols

Weighing & Solubilization
  • The "Wet" Technique: To minimize airborne dust and odor, do not weigh the solid directly onto an open balance pan.

    • Tare a vial containing the stir bar and septum.

    • Add the solid rapidly inside the fume hood.

    • Cap immediately.

    • Add solvent (e.g., DMF, DMSO) via syringe through the septum to dissolve the solid before reopening the vial.

Reaction Setup (Causality & Logic)
  • Acid Sensitivity: Indoles react with strong acids to form polymers (dimers/trimers).

    • Protocol: Always add acid catalysts slowly to the indole solution at low temperatures (0°C) to prevent runaway polymerization exotherms.

  • Halogen Lability: The C-Br bond at position 6 is susceptible to lithium-halogen exchange.

    • Protocol: Ensure anhydrous conditions if using organolithiums; moisture will quench the lithiated intermediate immediately, ruining the stoichiometry.

Spill Management

Do not use water immediately. Water can spread lipophilic indoles and exacerbate odor.

  • Evacuate the immediate area if dust is airborne.[3]

  • Cover the spill with an absorbent pad soaked in acetone or ethanol (to solubilize the indole).

  • Neutralize Odor: Wipe the surface with a dilute bleach solution (10% sodium hypochlorite). The hypochlorite oxidizes the indole ring, destroying the odor and the chromophore.

  • Disposal: Place all cleanup materials in a sealed "Halogenated Waste" container.

Part 5: Storage & Stability

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C (Refrigerate)Retards thermal oxidation of the electron-rich indole ring.
Atmosphere Argon or NitrogenPrevents formation of indolenine hydroperoxides.
Light Amber Vial / Foil WrapHalogenated aromatics are photolabile; UV light can cause dehalogenation (homolytic cleavage of C-Br).
Shelf Life ~12 MonthsRe-test purity via HPLC before use if stored >6 months.

Part 6: Emergency Response Workflow

In the event of exposure, immediate action is required to mitigate sensitization risks.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Wash: Soap + Water (15 mins) Skin->Wash Rinse Rinse: Eyewash Station (15 mins, hold lids open) Eye->Rinse Air Move to Fresh Air (Support breathing) Inhale->Air Medical Seek Medical Attention (Bring SDS/Structure) Wash->Medical Rinse->Medical Air->Medical

Figure 2: Emergency response pathway emphasizing immediate decontamination prior to medical consultation.[4]

References

  • PubChem. Compound Summary: 6-Bromo-5-chloro-1H-indole (Analog).[5] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Indoles.[6] Available at: [Link]

Sources

Structural Characterization Guide: 6-Bromo-5-chloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural determination and crystallographic analysis of 6-Bromo-5-chloro-3-methyl-1H-indole , a critical scaffold in fragment-based drug discovery (FBDD) and antiviral research. The specific halogenation pattern (5-Cl, 6-Br) introduces unique electronic anisotropy, creating distinct "sigma-holes" that drive supramolecular assembly and ligand-protein binding. This document serves as a protocol for researchers to synthesize, crystallize, and analyze this compound, with a focus on exploiting halogen bonding for Structure-Activity Relationship (SAR) optimization.

Chemical Context & Significance

The indole moiety is ubiquitous in pharmaceuticals, but the 5,6-dihalogenated variants possess specific utility. The 6-bromo-5-chloro substitution pattern is non-trivial; it creates a hydrophobic, electron-deficient edge that is pivotal for:

  • Antiviral Potency: Analogous to the core of Umifenovir (Arbidol), where indole halogenation improves lipid membrane interaction.

  • Halogen Bonding (XB): The polarizability difference between Chlorine (5-position) and Bromine (6-position) allows for tunable molecular recognition.

Molecular Properties Table[1][2]
PropertyValue / Description
Molecular Formula C

H

BrClN
Molecular Weight 244.52 g/mol
Heavy Atom Count 3 (Br, Cl, N) - Ideal for XRD phasing
Key Electronic Feature Anisotropic electrostatic potential (Sigma-hole) on Br/Cl
Predicted LogP ~3.4 (High lipophilicity)

Experimental Protocol: Synthesis to Structure

This section details the self-validating workflow for obtaining high-quality single crystals.

Synthesis Route (Fischer Indole Strategy)

To ensure structural purity prior to crystallization, the Fischer Indole synthesis is preferred over palladium-catalyzed cross-coupling for this specific methylation pattern, as it avoids transition metal impurities that can disrupt nucleation.

  • Reactants: (3-Chloro-4-bromophenyl)hydrazine hydrochloride + Propionaldehyde.

  • Catalyst: Polyphosphoric acid (PPA) or ZnCl

    
    .
    
  • Conditions: Reflux at 80°C for 4 hours.

  • Purification: Column chromatography (Hexane:EtOAc 9:1). Note: The 3-methyl group is established by the aldehyde choice.

Crystallization Methodology

Obtaining X-ray quality crystals of poly-halogenated indoles requires balancing solubility with the heavy atom effect.

  • Method A: Slow Evaporation (Screening)

    • Dissolve 20 mg in Acetone/Ethanol (1:1) .

    • Allow evaporation at 4°C.

    • Result: Often yields needles (unsuitable for full data collection).

  • Method B: Vapor Diffusion (Optimized)

    • Inner Vial: 15 mg compound in 1.5 mL Tetrahydrofuran (THF) .

    • Outer Vial: 5 mL Pentane (Anti-solvent).

    • Mechanism:[1][2][3][4] Pentane diffuses into THF, slowly increasing supersaturation.

    • Outcome: Block-like prisms suitable for XRD.

X-Ray Data Collection Strategy

Critical Advisory: Due to the presence of Bromine (absorption edge


 keV), standard Copper radiation (

) will cause significant fluorescence and absorption errors.
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    Å) is mandatory to minimize absorption (
    
    
    ) and maximize resolution.
  • Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the methyl group and improve high-angle diffraction statistics.

Structural Analysis & Halogen Bonding

Once the structure is solved (typically via Direct Methods or Intrinsic Phasing due to the heavy Br atom), the analysis must focus on non-covalent interactions.

The Sigma-Hole Concept

The 6-Br and 5-Cl atoms are not uniformly negative. They exhibit a region of positive electrostatic potential (ESP) along the C-X bond axis, known as the sigma-hole .[1]

  • Magnitude:

    
    .
    
  • Implication: The Bromine atom is the primary donor for halogen bonds (XB), while Chlorine acts as a secondary director.

Packing Motifs

In the crystal lattice of this compound, expect the following supramolecular synthons:

  • N-H...

    
     Interaction:  The indole N-H acts as a hydrogen bond donor to the electron-rich 
    
    
    
    -system of a neighboring indole ring (T-shaped stacking).
  • Type II Halogen Bond (C-Br...N): A linear interaction where the Br sigma-hole targets the lone pair of the Indole Nitrogen or a solvent oxygen (if solvated).

    • Geometry:

      
      , 
      
      
      
      .
  • Halogen-Halogen Contacts:

    
     or 
    
    
    
    interactions often form zigzag chains, stabilizing the 3D lattice.
Graphviz Workflow: From Powder to Pharmacophore

The following diagram illustrates the logical flow of structural elucidation and its application in drug design.

IndoleStructure cluster_0 Iterative Optimization Synth Synthesis (Fischer Indole) Cryst Crystallization (Vapor Diffusion THF/Pentane) Synth->Cryst Purity >98% XRD XRD Data Collection (Mo-Kα @ 100K) Cryst->XRD Block Crystals Solve Structure Solution (Heavy Atom Phasing) XRD->Solve SHELXT/OLEX2 Analyze Interaction Analysis (Sigma-Hole / Packing) Solve->Analyze CIF Generation Analyze->Cryst Polymorph Screen SAR SAR Application (Potency Optimization) Analyze->SAR Pharmacophore Mapping

Caption: Workflow for the structural determination of this compound, highlighting the critical transition from crystallization to SAR application.

Application in Drug Development[7][8]

Understanding the crystal structure of this fragment allows for Rational Drug Design :

  • Virtual Screening: The precise coordinates of the 5-Cl and 6-Br vectors allow computational chemists to dock this fragment into hydrophobic pockets of target proteins (e.g., viral polymerases).

  • Bioisosterism: If the crystal structure reveals that the 6-Br atom accepts a hydrogen bond (rare but possible via the equatorial belt) or donates a halogen bond (axial), it can be replaced by a trifluoromethyl group (-CF

    
    ) or a nitrile (-CN) to modulate metabolic stability while retaining sterics.
    

References

  • PubChem. 6-Bromo-5-chloro-1H-indole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. (Contextual grounding for Type II halogen interactions in indoles). Available at: [Link]

  • Nagaraj, A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-...indole derivatives.[5] Acta Crystallographica Section E. (Methodological reference for indole crystallization). Available at: [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews. (Authoritative source on Sigma-hole theory). Available at: [Link]

Sources

The Strategic Synthesis and Application of 6-Bromo-5-chloro-3-methyl-1H-indole: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Indoles in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Strategic functionalization of this privileged scaffold is a key tactic in the optimization of lead compounds. The introduction of halogens, such as bromine and chlorine, onto the indole ring is a particularly powerful strategy. These substituents can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of a specific, highly functionalized indole derivative: 6-Bromo-5-chloro-3-methyl-1H-indole. While this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. This guide will, therefore, present a comprehensive, field-proven approach to its synthesis, characterization, and potential applications, grounded in established chemical principles and data from closely related analogs.

Physicochemical and Spectroscopic Profile

PropertyPredicted Value/InformationJustification
Molecular Formula C₉H₇BrClNBased on the chemical structure.
Molecular Weight 244.52 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidTypical appearance for halogenated indole derivatives.
Melting Point 120-130 °CExtrapolated from the melting point of 6-Chloro-3-methyl-1H-indole (115-116 °C)[1], with an expected increase due to the heavier bromine substituent.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in nonpolar solvents; insoluble in water.General solubility profile for substituted indoles.
¹H NMR (Predicted) See Table 2 below.Based on analysis of spectra for 6-chloro-3-methyl-1H-indole and 5-bromo-3-methyl-1H-indole[1].
¹³C NMR (Predicted) See Table 2 below.Based on analysis of spectra for 6-chloro-3-methyl-1H-indole and 5-bromo-3-methyl-1H-indole[1].

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0br s1HN-H
~7.6s1HH-4
~7.4s1HH-7
~7.0s1HH-2
~2.3s3HC3-CH₃
¹³C NMR Chemical Shift (ppm)Assignment
~135C-7a
~128C-2
~125C-3a
~122C-4
~120C-6
~115C-5
~112C-7
~110C-3
~10C3-CH₃

Strategic Synthesis: A Proposed Route via Fischer Indolization

The most logical and robust method for the synthesis of this compound is the Fischer indole synthesis.[2][3] This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[2][3] For the target molecule, the key precursors are (4-bromo-5-chlorophenyl)hydrazine and acetone. The overall synthetic strategy is a two-step process, beginning with the preparation of the hydrazine intermediate.

G cluster_0 Step 1: Synthesis of (4-Bromo-5-chlorophenyl)hydrazine cluster_1 Step 2: Fischer Indole Synthesis A 4-Bromo-5-chloroaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C (4-Bromo-5-chlorophenyl)hydrazine B->C  SnCl₂ / HCl or  Na₂SO₃ D (4-Bromo-5-chlorophenyl)hydrazine F Hydrazone Intermediate D->F E Acetone E->F  Acid Catalyst  (e.g., Acetic Acid) G This compound F->G  Heat  (e.g., Polyphosphoric Acid or ZnCl₂)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of (4-Bromo-5-chlorophenyl)hydrazine

This crucial intermediate is prepared from commercially available 4-bromo-5-chloroaniline via a two-step diazotization and reduction sequence.

Experimental Protocol:

  • Diazotization:

    • Suspend 4-bromo-5-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

    • Cool this reducing solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • The resulting precipitate of the hydrazine hydrochloride salt is collected by filtration.

    • To obtain the free hydrazine base, the hydrochloride salt is treated with a strong base (e.g., NaOH or NH₄OH) and extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then dried and the solvent evaporated to yield (4-bromo-5-chlorophenyl)hydrazine, which should be used promptly in the next step due to potential instability.

Part 2: Fischer Indole Synthesis of this compound

With the key hydrazine intermediate in hand, the final indole ring is constructed via the classic Fischer cyclization with acetone.

Experimental Protocol:

  • Hydrazone Formation and Cyclization:

    • Dissolve (4-bromo-5-chlorophenyl)hydrazine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

    • Add a slight excess of acetone (1.1-1.2 eq) to the solution.

    • Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated H₂SO₄, or a portion of polyphosphoric acid or zinc chloride).[2][3] The choice of acid can significantly impact the reaction rate and yield.[3]

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into a large volume of cold water or onto crushed ice to precipitate the crude product.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Purification:

    • Collect the crude solid by filtration and wash thoroughly with water.

    • Dry the crude product in a vacuum oven.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

G start Start: Reaction Setup reagents Dissolve Hydrazine in Acetic Acid Add Acetone Add Acid Catalyst (e.g., PPA) start->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Cool to Room Temperature Pour onto Ice Water reaction->workup neutralize Neutralize with NaHCO₃ Solution workup->neutralize filtration Collect Crude Product by Filtration Wash with Water neutralize->filtration purification Recrystallize or Column Chromatography filtration->purification characterization Characterize Product (NMR, MS, MP) purification->characterization end End: Pure Product characterization->end

Caption: Experimental workflow for the Fischer indole synthesis step.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block for further chemical modifications, primarily at three positions:

  • N-H Functionalization: The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or sulfonylated under basic conditions. This allows for the introduction of a wide variety of substituents to modulate the molecule's properties or to serve as a handle for further reactions. For instance, N-alkylation with various functionalized alkyl halides can be achieved using bases like sodium hydride in DMF.[4]

  • Palladium-Catalyzed Cross-Coupling at the C-6 Bromo Position: The bromine atom at the 6-position is susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This opens up avenues for introducing aryl, heteroaryl, alkynyl, or amino substituents, dramatically increasing molecular complexity.

  • Electrophilic Substitution at the C-2 Position: While the indole ring is generally electron-rich and prone to electrophilic attack, the 3-position is blocked by the methyl group. The next most activated position for electrophilic substitution is typically the C-2 position. Reactions like the Vilsmeier-Haack formylation can introduce an aldehyde group at this position, which can then be further elaborated.

Applications in Drug Discovery and Development

The strategic placement of chloro, bromo, and methyl groups on the indole scaffold makes this compound a highly attractive starting material for the synthesis of potential drug candidates.

  • As a Precursor for Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core to optimize binding to the target kinase.

  • In the Synthesis of Antimicrobial Agents: Halogenated indoles have demonstrated significant antimicrobial and antifungal activities.[5] This compound could serve as a scaffold for the development of new anti-infective agents. The 6-bromoindole core, in particular, is found in inhibitors of bacterial cystathionine γ-lyase, which potentiate the effects of existing antibiotics.[4]

  • Development of Anticancer Therapeutics: Substituted indoles are prevalent in anticancer drug discovery.[6] The ability to perform cross-coupling reactions at the C-6 position and functionalize the N-1 position allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines.

Conclusion

This compound, while not a widely commercialized or extensively studied compound in its own right, represents a molecule of significant synthetic potential for the medicinal chemist. By leveraging the well-established and robust Fischer indole synthesis, this versatile building block can be readily prepared. Its multiple points for chemical diversification—the indole nitrogen, the C-6 bromine, and the C-2 position—make it an ideal starting point for the generation of compound libraries aimed at discovering and optimizing novel therapeutic agents. This guide provides a scientifically sound, practical framework for the synthesis, characterization, and strategic application of this valuable, halogenated indole intermediate.

References

  • Eureka | Patsnap. (n.d.). Preparation method for 4-chlorophenylhydrazine hydrochloride. Retrieved February 3, 2026, from [Link].

  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved February 3, 2026, from [Link].

  • Google Patents. (n.d.). CN101157634A - Method for preparing 4-chlorine phenylhydrazine.
  • Wikipedia. (2023, November 27). Fischer indole synthesis. Retrieved February 3, 2026, from [Link].

  • G. G. D. de Oliveira, C. G. F. de Souza, & D. O. T. A. da Silva. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Organic & Biomolecular Chemistry, 19(39), 8437-8463. [Link].

  • PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. Retrieved February 3, 2026, from [Link].

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved February 3, 2026, from [Link].

  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3513. [Link].

  • ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Retrieved February 3, 2026, from [Link].

  • Scientia Iranica. (n.d.). The Fischer indole synthesis. Retrieved February 3, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved February 3, 2026, from [Link].

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 3, 2026, from [Link].

  • ResearchGate. (2025). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Retrieved February 3, 2026, from [Link].

  • SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved February 3, 2026, from [Link].

  • Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. Retrieved February 3, 2026, from [Link].

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0329697). Retrieved February 3, 2026, from [Link].

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Methodological & Application

Application Note: Regioselective Synthesis of 6-Bromo-5-chloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for research and development professionals requiring a high-purity synthesis of 6-Bromo-5-chloro-3-methyl-1H-indole . The guide addresses the specific challenge of regioselectivity inherent in synthesizing 5,6-disubstituted indoles via the Fischer Indole route.

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, particularly in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antitumor agents. This protocol details the synthesis of This compound , a highly functionalized building block.[1] The method utilizes a regioselective Fischer Indole Synthesis starting from 3-bromo-4-chloroaniline. Critical attention is paid to the regiochemical outcome of the cyclization step, ensuring the formation of the 6-bromo isomer over the sterically disfavored 4-bromo byproduct.

Retrosynthetic Analysis & Strategy

The core challenge in synthesizing 5,6-disubstituted indoles from meta-substituted phenylhydrazines is controlling the direction of cyclization.

  • Target: this compound.[1]

  • Disconnection: C3-C3a and N1-C2 bonds (Fischer Indole).

  • Precursors: Propionaldehyde (providing the 3-methyl group) and 3-Bromo-4-chlorophenylhydrazine.

Regiochemistry Logic: The starting hydrazine bears a bromine atom at the meta position (relative to the hydrazine moiety) and a chlorine at the para position.

  • Cyclization Path A (Preferred): Attack at the less hindered ortho carbon (C6 of the hydrazine ring). This places the bromine at C6 of the indole and chlorine at C5.[1]

  • Cyclization Path B (Disfavored): Attack at the hindered ortho carbon (C2, adjacent to Bromine). This would yield the 4-bromo-5-chloro isomer.

Due to the steric bulk of the bromine atom, Path A is kinetically favored, typically yielding the target 6-bromo isomer with >90% regioselectivity.

Retrosynthesis Target This compound Hydrazine 3-Bromo-4-chlorophenylhydrazine Target->Hydrazine Fischer Cyclization (Regioselective) Aldehyde Propionaldehyde Target->Aldehyde Aniline 3-Bromo-4-chloroaniline Hydrazine->Aniline Diazotization/Reduction

Figure 1: Retrosynthetic strategy highlighting the key Fischer Cyclization step.

Experimental Protocol

Materials and Reagents

All reagents should be ACS grade or higher.

ReagentCAS No.RoleEquivalents
3-Bromo-4-chloroaniline 823-54-1Starting Material1.0
Sodium Nitrite (NaNO2) 7632-00-0Diazotization1.1
Tin(II) Chloride Dihydrate 10025-69-1Reducing Agent2.5
Propionaldehyde 123-38-6Carbonyl Source1.2
Hydrochloric Acid (conc.) 7647-01-0Solvent/CatalystExcess
Acetic Acid (Glacial) 64-19-7Solvent-
Phase 1: Synthesis of 3-Bromo-4-chlorophenylhydrazine Hydrochloride

Note: If the hydrazine is purchased commercially, proceed to Phase 2. However, fresh preparation is recommended for optimal yield due to hydrazine instability.

  • Diazotization:

    • In a 500 mL 3-neck round-bottom flask (RBF), dissolve 3-bromo-4-chloroaniline (10.0 g, 48.4 mmol) in conc. HCl (40 mL).

    • Cool the suspension to -5°C to 0°C using an ice/salt bath. Vigorous stirring is essential to prevent local overheating.

    • Dropwise add a solution of NaNO₂ (3.67 g, 53.2 mmol) in water (10 mL) over 20 minutes. Maintain internal temperature < 0°C.

    • Stir for an additional 30 minutes. The solution should become clear/yellowish (diazonium salt formation).

  • Reduction:

    • Prepare a solution of SnCl₂[2]·2H₂O (27.3 g, 121 mmol) in conc. HCl (30 mL). Cool this solution to 0°C.

    • Add the cold stannous chloride solution to the diazonium mixture rapidly in one portion with vigorous stirring.

    • Observation: A thick white/off-white precipitate of the hydrazine double salt will form immediately.

    • Allow the mixture to warm to room temperature or store at 4°C overnight to complete crystallization.

  • Isolation:

    • Filter the solid on a Büchner funnel.

    • Wash the cake with cold brine (saturated NaCl) and then a small amount of cold ether to remove organic impurities.

    • Free Base Liberation (Optional but recommended for cleaner Fischer reaction): Suspend the salt in water, basify with 2M NaOH to pH 10, and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate to give the free hydrazine. Store under Argon at -20°C if not using immediately.

Phase 2: Fischer Indole Cyclization
  • Hydrazone Formation:

    • In a 250 mL RBF equipped with a reflux condenser, dissolve the 3-bromo-4-chlorophenylhydrazine (free base, 8.0 g, 36.1 mmol) in Ethanol (80 mL).

    • Add Propionaldehyde (2.5 g, 3.1 mL, 43.3 mmol) dropwise at room temperature.

    • Stir for 30 minutes. A slight exotherm or color change indicates hydrazone formation.

  • Cyclization:

    • Add conc. H₂SO₄ (2.0 mL) cautiously to the reaction mixture. Alternatively, use Polyphosphoric Acid (PPA) (20 g) for difficult substrates, though H₂SO₄/EtOH is usually sufficient for this system.

    • Heat the reaction to Reflux (80°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The hydrazine spot will disappear, and a fluorescent indole spot (often blue/purple under UV) will appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (200 mL).

    • Neutralize with NaHCO₃ or NH₄OH until pH ~8.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO₄ , and concentrate in vacuo.

  • Purification:

    • The crude residue is typically a dark brown oil/solid.

    • Column Chromatography: Silica Gel 60. Eluent: Gradient 0% -> 10% Ethyl Acetate in Hexane.

    • Recrystallization: If solid, recrystallize from Hexane/Ethanol to obtain analytical purity.

Quality Control & Characterization

The critical quality attribute is distinguishing the target (6-Br) from the regioisomer (4-Br).

NMR Diagnostics

The proton NMR pattern of the benzene ring provides definitive proof of regiochemistry.

FeatureTarget: 6-Bromo-5-chloro-3-methylindoleImpurity: 4-Bromo-5-chloro-3-methylindole
Positions H4 and H7 are para to each other.H6 and H7 are ortho to each other.
Coupling (J) Singlets (or very weak meta/para coupling, J < 1 Hz).Doublets (strong ortho coupling, J ~ 8.5 Hz).
Shift Two distinct singlets in the aromatic region.[3]Two doublets (roofing effect possible).

Expected 1H NMR (CDCl₃, 400 MHz):

  • 
     7.90 (br s, 1H, NH)
    
  • 
     7.65 (s, 1H, H4) – Deshielded by adjacent Cl/Br
    
  • 
     7.45 (s, 1H, H7)
    
  • 
     6.95 (s, 1H, H2)
    
  • 
     2.30 (s, 3H, 3-CH₃)
    
Mass Spectrometry
  • Formula: C₉H₇BrClN

  • Pattern: Look for the characteristic isotope pattern of Br (1:1) and Cl (3:1).

  • M+: ~243/245/247.

Process Workflow Diagram

Workflow Start Start: 3-Bromo-4-chloroaniline Diaz Diazotization (NaNO2, HCl, <0°C) Start->Diaz Reduct Reduction (SnCl2, HCl) Diaz->Reduct Hydrazine Intermediate: Hydrazine Hydrochloride Reduct->Hydrazine Fischer Fischer Cyclization (Propionaldehyde, H2SO4, Reflux) Hydrazine->Fischer Workup Workup & Extraction Fischer->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Final Product: This compound Purify->Final

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete hydrazone formation or polymerization.Ensure hydrazone forms (30 min stir) before adding acid. Try milder acid (AcOH) or Lewis Acid (ZnCl₂).
Regioisomer Contamination High temperature forcing the sterically hindered path.Conduct cyclization at lower temperature (e.g., 50-60°C) for longer time to favor kinetic product (6-Br).
Dark Tarry Product Oxidation of indole or polymerization.Perform reaction under Nitrogen/Argon. Limit reflux time. Use fresh hydrazine.
Starting Material Remains Acid concentration too low.Add additional H₂SO₄ or switch to PPA (Polyphosphoric Acid).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and regioselectivity).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251-10263. (For alternative coupling strategies). Link

  • PharmaBlock. (2023). This compound Product Page. (Commercial availability and structure confirmation). Link

  • BenchChem. (2025).[4] Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note. (General halogenated indole protocols). Link

Sources

The Strategic Application of 6-Bromo-5-chloro-3-methyl-1H-indole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus stands as a cornerstone in the architecture of pharmacologically active molecules, celebrated for its remarkable versatility and presence in numerous natural products and synthetic drugs.[1] Strategic modifications to this privileged scaffold, particularly through halogenation, offer a powerful tool to finely tune the physicochemical and biological properties of resulting compounds. This guide delves into the medicinal chemistry applications of a specific, yet underexplored derivative: 6-Bromo-5-chloro-3-methyl-1H-indole . While direct literature on this precise molecule is nascent, this document provides a comprehensive framework for its synthesis, characterization, and potential therapeutic applications, drawing upon established principles and data from closely related analogues.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of multi-halogenated indoles in their discovery programs. We will explore a robust synthetic protocol, predict key physicochemical properties, and extrapolate potential biological activities based on a thorough analysis of its structural components.

The Rationale for Multi-Halogenation and 3-Methylation: A Design Perspective

The deliberate placement of both a bromine atom at the 6-position and a chlorine atom at the 5-position of the indole ring is a strategic design choice aimed at modulating the molecule's electronic and hydrophobic character. Halogenation is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and introduce the potential for halogen bonding with biological targets.[2] The combination of different halogens can create unique electronic distributions that may lead to novel binding interactions and improved selectivity.

Recent studies have highlighted that multi-halogenation at the C4, C5, and C6 positions of the indole ring is favorable for enhancing antimicrobial and antifungal activities.[2][3][4] Specifically, di-halogenated indoles have demonstrated potent fungicidal and antibiofilm activity against drug-resistant Candida species.[4]

The addition of a methyl group at the C3 position is also a significant modification. The C3 position is a common site for functionalization in many bioactive indole derivatives.[5] A methyl group at this position can influence the molecule's steric profile, potentially enhancing its binding affinity to specific protein targets and protecting the indole ring from certain metabolic transformations. For instance, some 3-methyl-indole derivatives have been investigated as potent anti-inflammatory and analgesic agents.[6]

Synthesis of this compound: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole nucleus from a (substituted) phenylhydrazine and a ketone or aldehyde under acidic conditions.[7] This approach is well-suited for the preparation of this compound, starting from the corresponding di-halogenated phenylhydrazine and propanone (acetone).

Proposed Synthetic Pathway

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Aromatization 3,4-dihaloaniline 3-Bromo-4-chloroaniline diazotization 1. NaNO2, HCl 2. SnCl2 3,4-dihaloaniline->diazotization phenylhydrazine (3-Bromo-4-chlorophenyl)hydrazine diazotization->phenylhydrazine hydrazone Propan-2-one (3-bromo-4-chlorophenyl)hydrazone phenylhydrazine->hydrazone Condensation propanone Propanone propanone->hydrazone acid_catalysis Acid Catalyst (e.g., H2SO4, PPA) hydrazone->acid_catalysis [3,3]-Sigmatropic Rearrangement, Cyclization, NH3 Elimination target_molecule This compound acid_catalysis->target_molecule [3,3]-Sigmatropic Rearrangement, Cyclization, NH3 Elimination

Caption: Proposed Fischer indole synthesis pathway for this compound.

Experimental Protocol

Materials:

  • (3-Bromo-4-chlorophenyl)hydrazine hydrochloride

  • Propanone (Acetone)

  • Glacial Acetic Acid

  • 1 M Sodium Hydroxide solution

  • Dichloromethane or Chloroform

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (3-bromo-4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Add propanone (1.1 eq) to the solution.

  • Cyclization: Reflux the mixture with stirring for 2-4 hours.[8] The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic mixture with a 1 M sodium hydroxide solution until it reaches a pH of approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 50 mL).[8]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the proposed structure.

Physicochemical Properties (Predicted)

PropertyPredicted ValueData Source
Molecular Formula C₉H₇BrClN-
Molecular Weight 244.52 g/mol -
XLogP3 3.9-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 0-
Rotatable Bond Count 0-

Note: These are computationally predicted values and should be confirmed experimentally.

Anticipated Biological Activities and Therapeutic Potential

Based on the structure-activity relationships of related halogenated indoles, this compound is anticipated to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity

Multi-halogenated indoles have emerged as promising antimicrobial agents, particularly against drug-resistant pathogens.[9] The presence of both bromine and chlorine at the 5 and 6 positions is expected to enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Hypothetical Mechanism of Action: The antimicrobial activity could stem from the disruption of cell membrane integrity, inhibition of key metabolic enzymes, or the generation of reactive oxygen species (ROS) within the microbial cell. The indole scaffold itself is known to interfere with bacterial quorum sensing pathways, which are crucial for virulence and biofilm formation.[9]

Antimicrobial_MoA Target_Molecule This compound Bacterial_Cell Bacterial Cell Target_Molecule->Bacterial_Cell Quorum_Sensing Quorum Sensing Inhibition Target_Molecule->Quorum_Sensing Membrane_Disruption Membrane Disruption Bacterial_Cell->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition ROS_Generation ROS Generation Bacterial_Cell->ROS_Generation Virulence_Reduction Reduced Virulence & Biofilm Formation Quorum_Sensing->Virulence_Reduction

Caption: Hypothetical antimicrobial mechanisms of action for this compound.

Anticancer Activity

The indole scaffold is a common feature in many anticancer drugs. Halogenation can further enhance the cytotoxic potential of these molecules. For instance, some halogenated indole derivatives have shown potent activity against various cancer cell lines.

Potential Targets and Pathways:

  • Kinase Inhibition: Many indole-based compounds are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: The indole ring is a key component of several natural and synthetic compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The compound may trigger programmed cell death through various intrinsic or extrinsic pathways.

Anti-inflammatory Activity

Indole derivatives, including those with a 3-methyl substituent, have been explored for their anti-inflammatory properties.[6][10] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Future Directions and Experimental Workflows

The information presented in this guide provides a strong foundation for initiating research on this compound. The following experimental workflows are recommended to validate the predicted properties and explore the therapeutic potential of this compound.

  • Synthesis and Characterization: Synthesize the compound using the proposed Fischer indole synthesis protocol and fully characterize its structure and purity using NMR, MS, and elemental analysis.

  • Physicochemical Property Determination: Experimentally determine key properties such as solubility, logP, and pKa.

  • In Vitro Biological Screening:

    • Antimicrobial Assays: Screen the compound against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

    • Anticancer Assays: Evaluate the cytotoxicity of the compound against a panel of human cancer cell lines. Determine the IC₅₀ values and investigate the mechanism of cell death (e.g., apoptosis, necrosis).

    • Anti-inflammatory Assays: Assess the ability of the compound to inhibit key inflammatory enzymes (e.g., COX-1, COX-2) and to reduce the production of pro-inflammatory cytokines in cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogues with variations in the halogen substitution pattern and the C3 substituent to establish a clear SAR.

  • In Vivo Efficacy and Toxicity Studies: For promising lead compounds identified in vitro, conduct in vivo studies in appropriate animal models to evaluate their efficacy and assess their toxicological profile.

Conclusion

This compound represents a promising, yet unexplored, scaffold for medicinal chemistry research. By leveraging the established principles of the Fischer indole synthesis and drawing upon the known biological activities of related halogenated and 3-methylated indoles, researchers can efficiently synthesize and evaluate this compound for a range of therapeutic applications. The strategic combination of multi-halogenation and C3-methylation provides a unique opportunity to develop novel drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic properties. This guide serves as a comprehensive starting point for unlocking the therapeutic potential of this intriguing molecule.

References

  • Hughes, D. L. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2495-2504. [Link]

  • O'Connor, M. J., et al. (2009). A three-component Fischer indole synthesis.
  • Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53633-53648. [Link]

  • Hudlicky, T., & Reed, J. W. (2021). Fischer Indole Synthesis. In The Way of Synthesis (pp. 59-106). Wiley-VCH.
  • Stoltz, B. M., & Virgil, S. C. (2011). A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE. The Journal of organic chemistry, 76(20), 8236–8243. [Link]

  • ResearchGate. (2022).
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Ramirez-Apan, T., et al. (2021). Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. Molecules, 26(16), 4983. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2015). 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 23(17), 5649-5658.
  • ResearchGate. (2023). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus.
  • Szostak, M., et al. (2021). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. Molecules, 26(11), 3333. [Link]

  • González-Santoyo, I., & Córdoba-Aguilar, A. (2012). Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response. Journal of Biological Chemistry, 287(16), 12828-12836. [Link]

  • Gzella, A. K., et al. (2020). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 25(21), 5127. [Link]

  • Lee, J. H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 9(11), 1081.
  • Hughes, D. L. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2495-2504. [Link]

  • Jellinck, P. H., & Bradlow, H. L. (1990). Biomedical Importance of Indoles. Journal of Cellular Biochemistry, 44(1), 1-11. [Link]

  • Lee, J. H., et al. (2023). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 16(12), 2351-2366. [Link]

  • Kubohara, Y., & Okamoto, K. (2008). Biological Activities of Novel Derivatives of DIF-1 Isolated From Dictyostelium. Bioscience, Biotechnology, and Biochemistry, 72(12), 3169-3174. [Link]

  • Roda, G., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals, 15(3), 313.
  • Lee, J. H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 9(11), 1081. [Link]

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6-Bromo-5-chloro-3-methyl-1H-indole in materials science applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 6-Bromo-5-chloro-3-methyl-1H-indole (BCMI)

Executive Summary

This compound (BCMI) represents a high-value "privileged scaffold" at the intersection of medicinal chemistry and organic electronics. While historically categorized as a pharmaceutical intermediate for antiviral and anticancer therapeutics, recent trends in materials science have identified 5,6-dihaloindoles as critical precursors for organic semiconductors (OSCs) , specifically halogenated isoindigo derivatives, and functionalized conductive polymers .

This guide provides authoritative protocols for utilizing BCMI in three distinct material applications:

  • Organic Electronics: Synthesis of Low-Bandgap Indigoid Precursors.

  • Surface Engineering: Electropolymerization of Functionalized Polyindoles.

  • Solid-State Chemistry: Polymorph Screening & Crystal Engineering (Pharma-Materials).

Part 1: Chemical Profile & Material Properties[1]

BCMI is distinct from standard indoles due to its asymmetric halogenation and C3-methylation. The C3-methyl group blocks the standard polymerization site, forcing reactivity to the C2 position or the benzene ring, thereby reducing structural defects in polymerization and enabling precise dimerization.

PropertySpecificationMaterial Significance
CAS Number 1191028-50-8Unique identifier for regulatory compliance.
Molecular Weight 230.49 g/mol Optimal for vacuum deposition or solution processing.
Electronic Character Electron-Deficient (p-type)Halogens (Cl, Br) lower HOMO/LUMO levels, increasing air stability.
C3-Substituent Methyl (-CH₃)Blocks C3-coupling; directs regioselective C2-C2' coupling.
Halogen Motifs 5-Cl, 6-BrEnables orthogonal cross-coupling (e.g., Suzuki vs. Buchwald) and promotes intermolecular Halogen···Halogen bonding in the solid state.

Part 2: Application I – Organic Semiconductors (Indigoid Precursors)

Context: Halogenated indoles are the immediate precursors to Isoindigo and Thienoisoindigo dyes. These molecules are dominant electron-deficient building blocks for high-mobility organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). BCMI serves as a precursor to asymmetric indigoids, which often exhibit superior packing due to dipole-induced ordering.

Mechanism: Oxidative Dimerization

The transformation of BCMI to a semiconductor core involves oxidative coupling at the C2 position.

G Figure 1: Oxidative dimerization pathway of BCMI to semiconductor cores. Start BCMI Monomer (6-Br-5-Cl-3-Me-Indole) Oxidation Oxidative Activation (FeCl3 or O2/Base) Start->Oxidation Activation Intermed Radical Cation Intermediate Oxidation->Intermed -e- Dimer C2-C2' Coupled Dimer (Bi-indole System) Intermed->Dimer Coupling Product Functionalized Isoindigo Core Dimer->Product Oxidation/Cyclization

Protocol A: Oxidative Coupling to Bi-indoles

Use Case: Creating extended conjugated systems for OPV acceptors.

Reagents:

  • BCMI (1.0 eq)[1]

  • Iron(III) Chloride (FeCl₃) (anhydrous, 2.5 eq)

  • Solvent: Nitromethane (CH₃NO₂) or Chlorobenzene.

Step-by-Step Methodology:

  • Preparation: Dissolve BCMI (500 mg) in anhydrous Nitromethane (20 mL) under Argon atmosphere.

  • Activation: Cool the solution to 0°C. Slowly add FeCl₃ powder in portions to prevent thermal runaway. The solution will darken (radical cation formation).

  • Coupling: Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. The steric bulk of the C3-methyl group directs coupling strictly to the C2 position.

  • Quenching: Pour the mixture into ice-cold methanol (100 mL) containing 1% HCl.

  • Isolation: Filter the resulting precipitate. The solid is the 2,2'-biindole derivative.

  • Purification: Recrystallize from hot toluene to obtain semiconductor-grade purity (>99.5%).

Part 3: Application II – Electropolymerization (Conductive Films)

Context: Polyindoles are chemically stable conductive polymers. The 5-chloro and 6-bromo substituents in BCMI lower the LUMO level, making the resulting polymer more resistant to oxidative degradation compared to parent polyindole. These films are used in electrochemical sensors and anti-corrosion coatings .

Protocol B: Potentiodynamic Electropolymerization

Use Case: Deposition of sensing films on Platinum or ITO electrodes.

Materials:

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Acetonitrile (ACN).

  • Monomer: 10 mM BCMI.

  • Electrodes: Working (Pt disc), Counter (Pt wire), Reference (Ag/AgCl).

Workflow:

  • Solubility Check: BCMI is hydrophobic. Ensure complete dissolution in ACN; if cloudy, add 10% Dichloromethane (DCM).

  • Conditioning: Purge the cell with Nitrogen for 10 minutes to remove oxygen (oxygen quenches the radical cation).

  • Cyclic Voltammetry (CV):

    • Scan Range: 0.0 V to +1.4 V (vs Ag/AgCl). Note: The oxidation potential of BCMI is higher than indole due to electron-withdrawing halogens.

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles.

  • Observation: Look for the "nucleation loop" on the first scan, followed by increasing current density in subsequent scans, indicating polymer film growth on the electrode surface.

  • Characterization: Rinse the electrode with monomer-free ACN. Analyze the film via Electrochemical Impedance Spectroscopy (EIS) to determine charge transfer resistance (

    
    ).
    

Data Interpretation:

  • Shift in Oxidation Peak: As polymerization proceeds, the oxidation peak will shift to lower potentials (extended conjugation).

  • Color Change: The film typically transitions from clear to dark green/grey (doped state).

Part 4: Application III – Solid-State Engineering (Pharma-Materials)

Context: For drug development professionals, BCMI is a critical intermediate.[2] Its physical stability depends on its crystal habit. Halogenated indoles are prone to polymorphism —the ability to exist in multiple crystal structures—which affects solubility and bioavailability.

Protocol C: Polymorph Screening via Anti-Solvent Precipitation

Use Case: Identifying the thermodynamically stable form for formulation.

ParameterCondition A (Kinetic)Condition B (Thermodynamic)
Solvent THF (High Solubility)Acetone
Anti-Solvent Water (Rapid addition)Hexane (Slow diffusion)
Temperature 0°C25°C -> 4°C (Slow cool)
Outcome Amorphous/Metastable FormStable Crystalline Form

Experimental Steps:

  • Dissolution: Prepare a saturated solution of BCMI in THF (approx. 50 mg/mL). Filter through a 0.45 µm PTFE filter to remove "seeds."

  • Precipitation (Method B - Vapor Diffusion):

    • Place the BCMI/THF solution in a small open vial.

    • Place this small vial inside a larger jar containing Hexane.

    • Seal the large jar. Hexane vapor will slowly diffuse into the THF, lowering solubility gradually.

  • Harvesting: After 48–72 hours, high-quality single crystals suitable for X-Ray Diffraction (XRD) will form.

  • Analysis: Perform Single Crystal XRD. Look for Halogen Bonds (C-Br···N) . These non-covalent interactions are strong in 6-bromoindoles and direct the supramolecular assembly, crucial for material density and stability.

References

  • PubChem. "6-Bromo-5-chloro-1H-indole Compound Summary."[1] National Library of Medicine. Accessed October 2023. Link

  • Sigma-Aldrich. "Product Specification: Halogenated Indoles." Merck KGaA. Link

  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016.
  • Humphrey, G. R., & Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. Link

  • Llusar, R. et al. "Electropolymerization of Halogenated Indoles: Tuning the Band Gap." Journal of Materials Chemistry C, 2018. (Contextual reference for Protocol B).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Bromo-5-chloro-3-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 6-Bromo-5-chloro-3-methyl-1H-indole Synthesis

Executive Summary & Core Reaction Logic

Objective: Synthesis of this compound. Target Audience: Medicinal Chemists, Process Development Scientists. Primary Methodology: Fischer Indole Synthesis.[1][2][3][4][5][6][7][8]

Scientific Rationale: The synthesis relies on the Fischer Indole Cyclization , a robust [3,3]-sigmatropic rearrangement. The critical challenge for this specific scaffold is regiocontrol . The precursor, 3-bromo-4-chlorophenylhydrazine , possesses two non-equivalent ortho positions. Successful synthesis of the 6-bromo-5-chloro isomer requires cyclization at the sterically less hindered ortho position (C6 of the aniline ring), avoiding the position flanked by the bromine atom.

Reaction Scheme:

ReactionScheme Aniline 3-Bromo-4-chloroaniline (Start) Hydrazine 3-Bromo-4-chlorophenylhydrazine (Intermediate 1) Aniline->Hydrazine 1. NaNO2, HCl 2. SnCl2 or Na2SO3 Hydrazone Propionaldehyde Arylhydrazone (Intermediate 2) Hydrazine->Hydrazone + Propanal (Condensation) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalyst (ZnCl2/AcOH) Indole This compound (Target) Sigmatropic->Indole - NH3 (Cyclization at C6)

Figure 1: Synthetic pathway highlighting the critical sigmatropic rearrangement step.

Optimized Experimental Protocol

Step 1: Preparation of 3-Bromo-4-chlorophenylhydrazine

Note: Commercially available, but often impure. Fresh preparation is recommended for high yields.

  • Diazotization: Dissolve 3-bromo-4-chloroaniline (1.0 eq) in conc. HCl at -5°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temp < 0°C.

  • Reduction: Add the diazonium salt solution to a stirred solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl at -5°C. Stir for 2 hours.

  • Isolation: Filter the hydrazine hydrochloride salt. Wash with cold ether.

    • Critical Checkpoint: The salt must be white/off-white. Yellowing indicates oxidation; recrystallize from ethanol/water if necessary.

Step 2: Fischer Cyclization (One-Pot from Hydrazine)
  • Condensation: Suspend hydrazine HCl salt (1.0 eq) in Ethanol (10 vol). Add Propionaldehyde (1.1 eq) dropwise at 0°C. Stir 1h at RT to form hydrazone.

  • Solvent Swap (Optional but Recommended): Evaporate EtOH, redissolve residue in Glacial Acetic Acid (AcOH).

  • Cyclization: Add fused ZnCl₂ (2.0 eq) to the AcOH solution. Heat to 90-100°C for 3-4 hours.

  • Work-up: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate. Wash organic layer with NaHCO₃ (sat) to remove acid. Dry over Na₂SO₄.[9]

  • Purification: Flash column chromatography (Hexane:EtOAc 9:1).

Troubleshooting & FAQs

Category A: Regioselectivity & Impurities[10]

Q: I am seeing a significant amount of a structural isomer (approx. 10-15%). What is it? A: This is likely 4-bromo-5-chloro-3-methylindole .

  • Cause: Cyclization occurred at the ortho position between the amine and the bromine (C2 of the aniline). While steric hindrance from the bromine usually directs cyclization to the other side (C6), high temperatures can overcome this barrier.

  • Solution: Lower the reaction temperature. If running at 110°C (refluxing toluene), switch to 80-90°C in Acetic Acid. The lower thermal energy favors the kinetic product (cyclization at the less hindered C6 position).

Q: My product contains a "dimer" or polymeric impurity. A: This is often due to aldol condensation of the propionaldehyde before it reacts with the hydrazine.

  • Solution: Ensure the hydrazine is in excess or add the aldehyde very slowly at low temperature (0°C). Do not mix the aldehyde and acid catalyst before the hydrazone is fully formed.

Category B: Yield Optimization

Q: The reaction stalls at the hydrazone stage (Intermediate 2). A: The acid strength is insufficient to trigger the [3,3]-rearrangement.

  • Diagnosis: TLC shows a spot that is less polar than the hydrazine but different from the indole.

  • Fix:

    • Switch from weak acids (e.g., 4% H₂SO₄) to Lewis acids like ZnCl₂ or Polyphosphoric Acid (PPA) .

    • Ensure anhydrous conditions. Water inhibits the elimination of ammonia (the final step of indole formation). Use fused ZnCl₂.

Q: My yield is low (<40%) and the reaction mixture is black/tarry. A: Indoles are sensitive to oxidation and polymerization under harsh acidic conditions.

  • Fix:

    • Degas solvents: Sparge the reaction mixture with Nitrogen/Argon before heating.

    • Reduce Acid Concentration: If using PPA, it might be too harsh. Switch to ZnCl₂ in Acetic Acid.

Optimization Matrix

Use this table to select conditions based on your specific constraints.

ParameterStandard ConditionOptimization for YieldOptimization for Regioselectivity
Catalyst ZnCl₂ (2 eq)Polyphosphoric Acid (PPA)4% H₂SO₄ in EtOH (Slower, milder)
Solvent Glacial Acetic AcidToluene (with p-TsOH)Ethanol or Acetic Acid
Temperature 90°C110°C (Reflux)70-80°C
Additives NoneMolecular Sieves (remove water)None

Mechanistic Visualization (Regiochemistry)

The following diagram illustrates why the 6-bromo isomer is favored over the 4-bromo isomer.

Regioselectivity Hydrazone Hydrazone Intermediate TS_Major Transition State A (Cyclization at C6 - Unhindered) Hydrazone->TS_Major Low E_act TS_Minor Transition State B (Cyclization at C2 - Steric Clash with Br) Hydrazone->TS_Minor High E_act (Steric Repulsion) Product_Major 6-Bromo-5-chloro-3-methylindole (MAJOR PRODUCT) TS_Major->Product_Major Product_Minor 4-Bromo-5-chloro-3-methylindole (MINOR IMPURITY) TS_Minor->Product_Minor

Figure 2: Kinetic competition between cyclization pathways. Pathway A is favored due to lack of steric interference.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Comprehensive review of mechanism and regioselectivity).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Campos, K. R., et al. (2004). "Regioselective Fischer Indole Synthesis."[4][10][11] Journal of the American Chemical Society, 126(9), 2738-2739. (Discusses directing effects of substituents). Link

Sources

Overcoming challenges in the scale-up of 6-Bromo-5-chloro-3-methyl-1H-indole production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Focus: Batch Failure Analysis & Process Optimization

Introduction

Welcome to the Technical Support Center for the synthesis of 6-Bromo-5-chloro-3-methyl-1H-indole . This guide addresses the specific "pain points" encountered when transitioning this molecule from medicinal chemistry (milligram scale) to process development (kilogram scale).

The synthesis of mixed-halogenated indoles is notoriously unforgiving. Unlike simple indoles, the 6-Bromo-5-chloro substitution pattern introduces competing regiochemical pathways and significant thermal risks during the Fischer Indole Cyclization. This guide moves beyond standard literature to address the causality of common failures.

Ticket #1201: Regioselectivity Failure (Isomer Contamination)

User Report:

"We scaled up the Fischer cyclization using 3-bromo-4-chlorophenylhydrazine and propionaldehyde. HPLC shows a persistent 15% impurity that co-elutes with the product. Recrystallization isn't removing it."

Root Cause Analysis: This is the classic "Meta-Substituent Ambiguity" in Fischer Indole Synthesis. You are likely starting with 3-bromo-4-chloroaniline to generate your hydrazine. When a meta-substituted hydrazine cyclizes, it can close the ring at two distinct ortho-positions:

  • Path A (Sterically Favored): Cyclization para to the bromine (yielding the desired 6-bromo isomer).

  • Path B (Sterically Hindered): Cyclization ortho to the bromine (yielding the undesired 4-bromo isomer).

While halogens generally favor the 6-position (approx. 4:1 to 9:1 ratio), the 4-bromo isomer is a persistent impurity that is structurally nearly identical to your target, making separation difficult.

Corrective Action Plan:

  • Switch Solvent Systems (Thermodynamic Control):

    • Avoid protic solvents (EtOH/AcOH) for the cyclization if ratios are poor.

    • Protocol: Use polyphosphoric acid (PPA) or ZnCl₂ in acetic acid at lower temperatures (60-80°C). Milder Lewis acids often improve the regioselectivity ratio by slowing the reaction, allowing the sterically favored transition state (Path A) to dominate.

  • The "Slurry Wash" Purification (Crucial):

    • Do not rely on standard recrystallization (dissolve-and-cool), which often co-crystallizes the isomer.

    • Method: Triturate the crude solid in cold Toluene:Heptane (1:4) . The 4-bromo isomer (more soluble due to the disrupted crystal packing near the bridgehead) often remains in the supernatant. Filter and wash the cake.

  • Checkpoint:

    • Run 1H-NMR . Look for the doublet at the C4 position. If the C4 proton is present, you have the 6-bromo isomer (desired). If the C4 position is substituted (no proton), you have the 4-bromo impurity.

Ticket #1202: Thermal Runaway & "Tarring"

User Report:

"Upon adding the acid catalyst to the hydrazone, the temperature spiked by 40°C in seconds. The reaction turned into a black tar. Yield is <20%."

Root Cause Analysis: The Fischer Indole Cyclization releases ammonia (NH₃) and significant heat. On a small scale, this heat dissipates. On a large scale, it causes an autocatalytic thermal runaway . The "tar" is polymerized indole, formed because indoles are acid-sensitive and unstable at the high temperatures generated by the exotherm.

Corrective Action Plan:

  • Implement "Inverse Addition" (The Golden Rule of Scale-Up):

    • Never add the acid to the hydrazone in bulk.

    • Protocol: Pre-heat the acid catalyst (e.g., 4% H₂SO₄ or PPA) to the reaction temperature. Slowly dose the hydrazone solution (dissolved in an inert solvent like Toluene) into the hot acid.

    • Why? This keeps the concentration of unreacted hydrazone low (starvation kinetics), preventing accumulation of potential energy.

  • Ammonia Scavenging:

    • The reaction generates NH₃ as a byproduct, which can inhibit the acid catalyst, forcing you to add more acid, which degrades the product.

    • Protocol: Ensure vigorous nitrogen sparging (subsurface) to sweep NH₃ out of the reactor headspace immediately.

Ticket #1203: Purification Bottleneck (Avoiding Chromatography)

User Report:

"We cannot run a 5kg batch through a silica column. It's too expensive and slow. How do we purify this without chromatography?"

Root Cause Analysis: Halogenated indoles are highly lipophilic. They streak on silica and require massive solvent volumes. However, their high crystallinity (due to the Br/Cl atoms) makes them ideal candidates for reactive crystallization .

Corrective Action Plan:

The "Dual-Solvent Switch" Protocol:

StepSolvent SystemActionMechanism
1 Toluene Dissolve crude at 85°C.Solubilizes both target and tars.
2 Activated Carbon Add 5 wt% carbon, stir 30 min, hot filter.Removes polymeric "color" impurities.
3 Heptane (Anti-solvent) Add slowly to the hot Toluene filtrate until cloudy.Induces nucleation.
4 Cooling Ramp Cool to 20°C over 4 hours.Slow growth excludes the 4-bromo isomer.
5 Wash Wash cake with cold 100% Heptane.Removes surface mother liquor.
Visualizing the Process Logic

The following diagram illustrates the critical decision nodes for the synthesis and troubleshooting of this compound.

G Start Start: 3-Bromo-4-chloroaniline Hydrazine Hydrazine Formation (Diazotization/Reduction) Start->Hydrazine Hydrazone Hydrazone Formation (+ Propionaldehyde) Hydrazine->Hydrazone Decision_Cyclization Fischer Cyclization (Critical Control Point) Hydrazone->Decision_Cyclization Inverse Addition Path_A Path A: 6-Bromo Isomer (Desired Major Product) Decision_Cyclization->Path_A Sterically Favored Path_B Path B: 4-Bromo Isomer (Undesired Impurity) Decision_Cyclization->Path_B Sterically Hindered Purification Purification Checkpoint Path_A->Purification Path_B->Purification ~10-15% Mix Recryst Standard Recrystallization (Risk: Co-crystallization) Purification->Recryst High Purity Req? Slurry Toluene/Heptane Slurry (Removes 4-Br Isomer) Purification->Slurry Isomer Removal Final Final Product: This compound Recryst->Final Low Yield Slurry->Final High Purity

Caption: Workflow for managing regioselectivity and purification. Note the divergence at the cyclization step and the corrective loop at purification.

Frequently Asked Questions (FAQs)

Q: Can I use 4-bromo-3-chloroaniline instead? A: NO. This is a common error.

  • 3-Bromo-4-chloroaniline (Br at meta, Cl at para)

    
     Cl ends up at Indole-5. Br ends up at Indole-6 (major) or Indole-4 (minor). Correct. 
    
  • 4-Bromo-3-chloroaniline (Br at para, Cl at meta)

    
     Br ends up at Indole-5. Cl ends up at Indole-6 or Indole-4. Incorrect Target. 
    
  • Always verify your starting material by GC-MS before beginning the campaign.

Q: Why is the yield lower when using Lewis Acids (ZnCl₂) compared to H₂SO₄? A: While H₂SO₄ is faster, it is "harsher" and promotes polymerization (tar). ZnCl₂ is gentler and often improves the regioselectivity ratio (favoring the 6-bromo isomer), but the reaction is slower and may not reach 100% conversion. For high-value intermediates, the lower chemical yield of ZnCl₂ is often acceptable because the isolated purity is higher, saving you a difficult purification step later.

Q: My product is turning pink/red on the shelf. Is it degrading? A: Indoles are electron-rich and prone to oxidative dimerization (forming "rosindoles") in the presence of light and oxygen.

  • Fix: Store the solid under Argon/Nitrogen in amber bottles. Ensure all residual acid is washed out during the workup (wash with NaHCO₃ until pH 7-8), as acid traces accelerate this oxidation.

References
  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. (1982). The Fischer Indole Synthesis.[1][2] Wiley-Interscience. (The definitive text on the mechanism and "meta-substituent" directing effects).

    • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.

  • Scale-Up of Halogenated Indoles

    • Vickery, T., et al. (2021). Process Development of a Fischer Indole Synthesis. Organic Process Research & Development. (Discusses thermal safety and inverse addition).

  • Purification Strategies (Crystallization vs. Chromatography)

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Source for solvent selection strategies like Toluene/Heptane).

  • Safety of Hydrazines/Fischer Cyclization

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Critical data on exotherms in nitrogen-containing heterocycle synthesis).

Sources

Technical Support Center: Impurity Profiling for 6-Bromo-5-chloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

System Overview: The Expected "Fingerprint"

Before troubleshooting impurities, you must validate the integrity of your target molecule: 6-Bromo-5-chloro-3-methyl-1H-indole .

Due to the 5,6-disubstitution pattern, the aromatic region is simplified, lacking the complex splitting patterns (doublets of doublets) seen in mono-substituted indoles.[1]

Target Molecule NMR Profile (CDCl₃)
Proton (¹H)Approx. Shift (δ ppm)MultiplicityDiagnostic Note
NH (H-1) 8.0 – 10.5Broad SingletExchangeable with D₂O; shift varies with concentration/temp.
H-4 7.60 – 7.80Singlet (s)Critical Marker. Appears as a sharp singlet (weak meta-coupling possible). Located ortho to the Chlorine (C-5).
H-7 7.40 – 7.60Singlet (s)Critical Marker. Appears as a sharp singlet. Located ortho to the Bromine (C-6).
H-2 6.90 – 7.10Doublet/SingletCan show coupling to NH or Methyl group (long-range).
CH₃ (C-3) 2.20 – 2.40Singlet (d)May show small allylic coupling to H-2 (~1 Hz).

Troubleshooting Guides (Q&A Format)

Module A: Regioisomer Identification (The "5 vs. 6" Problem)

User Question: "My synthesis route (e.g., Fischer Indole) could theoretically produce the 5-Bromo-6-chloro isomer instead of the desired 6-Bromo-5-chloro. The 1D ¹H NMR looks almost identical. How do I distinguish them?"

Technical Response: This is the most common challenge. Electronegativity differences between Cl (3.16) and Br (2.96) are too subtle for reliable 1D NMR distinction. You must use a Self-Validating 2D NMR Workflow relying on the Heavy Atom Effect.

The Protocol:

  • Step 1: Identify H-4 via NOE. Irradiate the Methyl signal (~2.3 ppm). You will observe a Nuclear Overhauser Effect (NOE) enhancement only at H-4 because it is spatially proximal to the C-3 position. H-7 is too far away.

  • Step 2: Run an HMBC (Heteronuclear Multiple Bond Correlation). Look for a 3-bond correlation from the identified H-4 to the carbon at position 6 (C-6 ).

  • Step 3: Check the ¹³C Shift of C-6.

    • Bromine Effect: A carbon directly attached to Bromine is significantly shielded (upfield, typically 110–118 ppm ) due to the heavy atom effect.[1]

    • Chlorine Effect: A carbon attached to Chlorine is deshielded relative to Br (typically 120–128 ppm ).

  • If H-4 correlates to a Carbon at ~115 ppm → You have 6-Bromo -5-chloro (Target).

  • If H-4 correlates to a Carbon at ~125 ppm → You have 6-Chloro -5-bromo (Impurity).

Module B: Incomplete Halogenation & Side Products

User Question: "I see small doublets in the aromatic region (7.0–7.5 ppm) with J-coupling of ~8.5 Hz. Is this a solvent?"

Technical Response: No. Solvents rarely show aromatic coupling unless it is Toluene/Benzene (which show complex multiplets). A doublet with J ≈ 8.5 Hz indicates ortho-coupling , which implies incomplete halogenation.[1]

  • Scenario 1: Des-Bromo Impurity (5-Chloro-3-methylindole).

    • If the Bromine at C-6 is missing, H-6 and H-7 will be present.

    • Observation: You will see H-6 and H-7 coupling to each other (ortho, ~8.5 Hz).

  • Scenario 2: Des-Chloro Impurity (6-Bromo-3-methylindole).

    • If Chlorine at C-5 is missing, H-4 and H-5 will be present.

    • Observation: H-4 and H-5 couple (ortho, ~8.5 Hz).

Diagnostic Action: Integrate the main singlets (H-4/H-7). If they integrate to 1.0, and the "impurity" doublets integrate to 0.05, you have 5% de-halogenated starting material.[1]

Module C: Common Non-Product Impurities (Solvents)

User Question: "I have a singlet at 5.76 ppm in CDCl₃ and another at 3.73 ppm. Are these degradation products?"

Technical Response: These are likely residual solvents from your workup. Refer to the authoritative trace impurity tables (Fulmer et al.).

  • 5.76 ppm (s) in CDCl₃: Dichloromethane (CH₂Cl₂).

  • 3.73 ppm (s) in CDCl₃: 1,2-Dichloroethane (if used) or potentially an ether satellite.

  • Common Traps:

    • Water: ~1.56 ppm in CDCl₃ (variable).

    • Grease: 0.86 & 1.26 ppm (broad multiplets).

Reference Table (Common Solvents in CDCl₃):

Solvent¹H Shift (ppm)Multiplicity
Acetone 2.17Singlet
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
DMSO 2.62Singlet
DMF 8.02 (s), 2.96 (s), 2.88 (s)Formyl H, two Methyls

Visual Workflows

Workflow 1: Structural Validation Logic

ImpurityLogic Start Start: 1H NMR Spectrum (Aromatic Region) CheckSinglets Are H-4 and H-7 sharp singlets? Start->CheckSinglets Doublets Observation: Doublets (J ~8Hz) present CheckSinglets->Doublets No RegioCheck Regioisomer Check: Run 1D NOE (Irradiate Methyl) CheckSinglets->RegioCheck Yes Impurity_DeHalo Impurity Identified: Mono-halogenated Indole (Incomplete Reaction) Doublets->Impurity_DeHalo NOE_Result Which aromatic proton shows enhancement? RegioCheck->NOE_Result H4_ID Enhanced signal = H-4 (Proton ortho to C-5) NOE_Result->H4_ID HMBC_Step Run HMBC: Correlate H-4 to C-6 (3-bond) H4_ID->HMBC_Step Check_C6 Check C-6 Chemical Shift HMBC_Step->Check_C6 Result_Correct C-6 < 120 ppm (Shielded by Br) CONFIRMED: 6-Br-5-Cl Check_C6->Result_Correct Result_Wrong C-6 > 120 ppm (Deshielded by Cl) IMPURITY: 5-Br-6-Cl Check_C6->Result_Wrong

Caption: Decision tree for distinguishing the target molecule from regioisomers and de-halogenated impurities.

Experimental Protocols

Standard Acquisition Parameters (Bruker/Varian)

To ensure data quality sufficient for impurity detection (<1%):

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (for shift referencing).

  • Pulse Angle: 30° (to allow relaxation of trace impurities).

  • Relaxation Delay (D1): ≥ 5.0 seconds. Crucial for accurate integration of aromatic protons vs. methyl protons.

  • Number of Scans (NS): Minimum 64 (for S/N > 50:1 on impurities).

  • Apodization: Exponential multiplication (LB = 0.3 Hz).

NOE Difference Experiment (Regioisomer Check)
  • Sample: 10 mg in 0.6 mL CDCl₃ (degassed/nitrogen flushed is preferred but not strictly necessary for qualitative NOE).

  • Target: Set on-resonance irradiation at ~2.30 ppm (Methyl).

  • Off-resonance: Set at a blank region (e.g., -2.0 ppm).

  • Mixing Time: 0.5 – 1.0 seconds.

  • Result: Subtract Off-resonance from On-resonance. Positive peak at ~7.7 ppm confirms H-4.

References

  • Fulmer, G. R., et al. (2010).[1][2][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and HMBC pulse sequences).

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer. (Reference for Heavy Atom Effects on ¹³C NMR shifts).

Sources

Managing regioselectivity in reactions involving 6-Bromo-5-chloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Paradox

Welcome to the Indole Scaffold Solutions Center. You are likely working with 6-Bromo-5-chloro-3-methyl-1H-indole because it serves as a high-value pharmacophore—often a precursor for NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) or kinase inhibitors.

This molecule presents a "tri-vector" reactivity challenge:

  • C6-Bromine: The most reactive site for oxidative addition.

  • C5-Chlorine: A dormant electrophile, requiring activation.

  • C2-Proton: A site for direct metalation, but sterically adjacent to the N1 position.

  • C3-Methyl: Blocks the standard electrophilic aromatic substitution (EAS) site, forcing reactivity elsewhere.

This guide addresses the three most common support tickets we receive regarding this scaffold.

Ticket #1: Chemoselective Cross-Coupling (The Halogen Dance)

User Issue: "I am trying to run a Suzuki coupling at the C6-Br position, but I am observing significant amounts of bis-coupling (at C5-Cl) or inseparable mixtures."

Technical Diagnosis: The bond dissociation energy (BDE) difference between C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) theoretically allows for selectivity. However, "hot" catalyst systems designed to activate aryl chlorides (e.g., those using Buchwald ligands like XPhos or SPhos) will erode this selectivity, attacking the C5-Cl position prematurely.

Troubleshooting Protocol:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Use "older generation" catalysts. They readily insert into C-Br but are generally inert toward C-Cl under mild conditions.
Ligand Triphenylphosphine (PPh₃) Avoid electron-rich dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) which facilitate oxidative addition into aryl chlorides.
Base Na₂CO₃ (aq) or K₃PO₄ Use mild inorganic bases. Avoid strong alkoxides (NaOtBu) which can promote hydrodehalogenation.
Temp 60°C – 80°C Do not exceed 90°C. Higher temperatures lower the kinetic barrier for C-Cl activation.

Validating Experiment (Suzuki-Miyaura):

  • Dissolve 1.0 eq of indole and 1.1 eq of Boronic Acid in Dioxane/Water (4:1).

  • Add 2.0 eq Na₂CO₃. Degas with Argon for 15 mins (Critical step to prevent homocoupling).

  • Add 5 mol% Pd(PPh₃)₄.

  • Heat to 80°C for 4-6 hours.

  • Result: >95% selectivity for C6-arylation, leaving C5-Cl intact for a subsequent diversification step.

Ticket #2: C2-Functionalization (Avoiding the Lithium-Halogen Exchange Trap)

User Issue: "I need to introduce a substituent at C2. I tried n-Butyllithium (n-BuLi) to lithiate C2, but I lost the Bromine atom (Li-Br exchange) and got a complex mixture."

Technical Diagnosis: This is a classic "Halogen Dance" error. In poly-halogenated arenes, Lithium-Halogen exchange (especially Li-Br) is kinetically faster than C-H deprotonation (ortho-lithiation). Using n-BuLi or t-BuLi will almost exclusively attack the C6-Br bond, destroying your scaffold.

The Solution: Knochel-Hauser Bases (Magnesiation) To functionalize C2 without touching the halogens, you must use a base that is basic enough to deprotonate C2 but non-nucleophilic/non-reducing toward the C-Br bond. The gold standard is the TMPMgCl·LiCl (Turbo-Hauser Base) .[1][2]

Workflow Visualization:

C2_Functionalization Start 6-Br-5-Cl-3-Me-Indole Decision Choice of Base Start->Decision FailPath n-BuLi / -78°C Decision->FailPath Traditional SuccessPath TMPMgCl·LiCl / -20°C Decision->SuccessPath Recommended FailResult Li-Br Exchange (Scaffold Destruction) FailPath->FailResult Intermediate C2-Magnesiate Species (Halogens Intact) SuccessPath->Intermediate Electrophile Quench (E+) (e.g., Iodine, Aldehyde) Intermediate->Electrophile Final 2-Substituted-6-Br-5-Cl-Indole Electrophile->Final

Caption: Figure 1. Divergent pathways for metalation. Standard lithiation destroys the C-Br bond, while Magnesiation (Knochel-Hauser) preserves it.

Protocol (C2-Magnesiation):

  • Protect N1: Ensure N1 is protected (e.g., MOM, SEM, or Boc). Free N-H will consume the base.

  • Prepare Base: Use commercially available TMPMgCl·LiCl (1.0 M in THF).

  • Reaction: Cool indole (in dry THF) to -20°C (not -78°C). Add 1.1 eq of TMPMgCl·LiCl dropwise.

  • Wait: Stir for 30-60 mins. The bulky TMP base removes the C2 proton. The Mg-C bond is less polarized than Li-C, preventing attack on the Bromine.

  • Quench: Add electrophile (e.g., DMF for formylation, I₂ for iodination).

Ticket #3: Controlling N-Alkylation vs. C2-Alkylation

User Issue: "I am trying to alkylate the Nitrogen (N1), but I suspect I am getting some C2-alkylation or mixtures."

Technical Diagnosis: The indole anion is an ambient nucleophile.

  • N1 (Hard Center): Favored by ionic bonding (Na/K salts) and polar aprotic solvents.

  • C2/C3 (Soft Center): Favored by covalent character (Li/Mg salts) and non-polar solvents.

  • Note: Since C3 is blocked by a methyl group, the "soft" alkylation site shifts primarily to C2.

The "Hard/Soft" Control Matrix:

Desired OutcomeBaseSolventMechanism
N-Alkylation (Target) NaH or Cs₂CO₃ DMF or DMSO Dissociated ion pair (Indole⁻ --- Na⁺) exposes the N-anion. High dielectric constant stabilizes the charge on Nitrogen.
C2-Alkylation (Avoid) n-BuLi or Grignards THF or Toluene Tight ion pair or covalent metal-carbon bond directs electrophile to Carbon.

Optimized N-Alkylation Protocol:

  • Dissolve indole in anhydrous DMF (0.1 M).

  • Cool to 0°C.

  • Add 1.2 eq NaH (60% dispersion). Evolution of H₂ gas will occur.

  • Stir for 15-30 mins to ensure complete deprotonation (Solution usually turns yellow/orange).

  • Add Alkyl Halide (R-X).

  • Warm to RT.

    • Tip: If R-X is very reactive (e.g., Methyl Iodide), keep at 0°C to prevent over-alkylation or side reactions at C2.

Summary of Reactivity Logic

Reactivity_Logic Center 6-Bromo-5-chloro- 3-methyl-1H-indole N1 N1 Position (Nucleophilic) Center->N1 C2 C2 Position (Acidic/Steric) Center->C2 C6 C6-Bromine (Electrophilic) Center->C6 C5 C5-Chlorine (Latent) Center->C5 N1_Action Use NaH/DMF for N-Alkylation N1->N1_Action C2_Action Use TMPMgCl·LiCl for C-H Activation C2->C2_Action C6_Action Use Pd(PPh3)4 for Selective Coupling C6->C6_Action C5_Action Requires Buchwald Ligands (e.g., XPhos) after C6 is reacted C5->C5_Action

Caption: Figure 2. Strategic map for orthogonal functionalization of the scaffold.

References
  • Selective Pd-Catalyzed Coupling (Br vs Cl)

    • Title: Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides.[3] (Context: Discusses activation thresholds).

    • Source:J. Org.[4][5] Chem. (ACS).[6]

    • URL:[Link]

  • Knochel-Hauser Bases (Magnesiation)

    • Title: Turbo-Hauser bases (TMPMgCl[1][2]·LiCl) for regioselective metalation.[7]

    • Source: Sigma-Aldrich / Angew. Chem. Int. Ed.
  • Indole N-Alkylation Selectivity

    • Title: Controlling Regioselectivity in the Enantioselective N-Alkyl
    • Source:Angew. Chem. Int. Ed. (NIH PMC).
    • URL:[Link]

  • General Indole Synthesis & Reactivity

    • Title: Synthesis of Indoles (General Reactivity Rules).
    • Source: Organic-Chemistry.org.
    • URL:[Link]

Sources

6-Bromo-5-chloro-3-methyl-1H-indole reaction mechanism investigation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Mechanism Investigation & Troubleshooting Guide Document ID: TSC-IND-0653 Status: Active

Executive Summary & Reactivity Profile

Compound: 6-Bromo-5-chloro-3-methyl-1H-indole Core Scaffold Utility: This trisubstituted indole is a high-value intermediate for kinase inhibitors (e.g., JAK, VEGFR) and GPCR ligands. Its value lies in the orthogonal reactivity of its substituents.

The "Chemist's Dilemma" (Reactivity Hierarchy): To successfully manipulate this molecule, you must respect the intrinsic reactivity order. Failure to do so results in polymerization, regio-scrambling, or dehalogenation.

SiteReactivity TypeRelative Rate/pKaPrimary Risk
N1-H Deprotonation (Acidic)pKa ~16-17 (DMSO)N- vs. C-alkylation competition.
C6-Br Oxidative Addition (Pd)Fast (

)
Premature coupling; Li-Halogen exchange.
C5-Cl Oxidative Addition (Pd)SlowInertness; requires specialized ligands.
C2-H C-H Activation / LithiationpKa ~38Competitive Li-Halogen exchange at C6.
C3 BLOCKED N/ASteric hindrance affecting C2/C4.

Troubleshooting Guides (Q&A Format)

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q: I am attempting a Suzuki coupling at C6, but I observe significant dehalogenation (hydrodehalogenation) or no reaction. Why?

A: The Mechanism: The C6-Br bond is your "soft" electrophile. Regioselectivity relies on the rate of oxidative addition (OA).

  • Dehalogenation: This usually occurs if the catalytic cycle stalls after oxidative addition. A hydride source (often from the solvent, e.g., alcohols, or

    
    -hydride elimination from alkyl groups on the ligand) reduces the Pd-Ar species.
    
  • Inertness: The 5-chloro and 3-methyl groups create steric crowding and electronic deactivation. Standard PPh3 ligands may be too bulky or insufficiently electron-rich to facilitate OA at the crowded C6 position.

Diagnostic Experiment: Run a control reaction with Deuterated Methanol (CD3OD) as a co-solvent.

  • Result A (Deuterium incorporation at C6): The mechanism involves Pd insertion followed by protonolysis/hydride transfer. Solution: Switch to non-protic solvents (Dioxane/Toluene) and rigorously exclude water.

  • Result B (Starting Material Recovered): The catalyst is dead. Solution: Switch to a pre-formed catalyst like Pd(dppf)Cl2 or use a bulky, electron-rich ligand like XPhos or SPhos to accelerate OA.

Protocol: Regioselective C6-Arylation

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) [High turnover for hindered bromides].

  • Base: K3PO4 (2.0 equiv) - Anhydrous.

  • Solvent: Toluene:Water (10:1) - Degassed.

  • Temp: 80°C (Do not exceed 100°C to preserve the C5-Cl bond).

Module B: C2-Functionalization vs. Lithium-Halogen Exchange

Q: I tried to lithiate C2 using n-BuLi to trap with an electrophile, but I obtained a complex mixture including C6-substituted products. How do I fix this?

A: The Mechanism: You are fighting two competing pathways: Deprotonation (Acid-Base) vs. Lithium-Halogen Exchange (Redox).

  • Pathway A (Desired): Deprotonation of C2-H.

  • Pathway B (Undesired): Li-Br exchange at C6.

  • Pathway C (Mandatory First Step): Deprotonation of N1-H.

If you use n-BuLi, Pathway B (Li-Br exchange) is kinetically very fast, often faster than C2-deprotonation, especially at low temperatures. Furthermore, if N1 is unprotected, you consume 1 equivalent of base immediately.

The Solution: The "Magnesium Brake" or TMP-Bases. Do not use n-BuLi. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl (Knochel-Hauser Base) . These bases are thermodynamically basic but non-nucleophilic, preventing attack on the Bromine.

Protocol: C2-Selective Activation

  • Protection: Protect N1 with SEM or Boc (Critical to prevent N-lithiation).

  • Reagent: TMPMgCl·LiCl (1.1 equiv) in THF.

  • Conditions: -78°C to -40°C.

  • Mechanism Check: Quench an aliquot with D2O. Analyze by NMR.

    • Loss of C2 signal: Successful deprotonation.

    • Loss of C6 signal: Failed; Li-Halogen exchange occurred.

Module C: N-Alkylation Selectivity

Q: When alkylating the nitrogen (N1), I see a byproduct that looks like C2-alkylation. How do I prevent this?

A: The Mechanism: The indole anion is an ambident nucleophile .

  • Ionic Control (N-attack): Favored by polar aprotic solvents (DMF, DMSO) and hard cations (Na+, K+) which dissociate the ion pair, leaving the "hard" Nitrogen exposed.

  • Orbital Control (C-attack): Favored by non-polar solvents (THF) and tight ion pairs (Li+), where the HOMO coefficient at C2 drives the reaction.

Troubleshooting Guide:

  • Solvent: Switch to DMF or CH3CN .

  • Base: Use Cs2CO3 or NaH . Cesium (Cs+) is large ("soft"), promoting loose ion pairs and favoring N-alkylation.

  • Temperature: Keep it low (0°C to RT). High heat encourages the thermodynamic C2-product (or C3, but C3 is blocked here).

Mechanistic Visualization

Figure 1: Reaction Decision Tree (The "Halogen Dance")

Caption: Logical flow for selecting reagents based on the target site (N1, C2, or C6) while avoiding competitive side reactions.

IndoleReactivity Start 6-Bromo-5-chloro- 3-methyl-1H-indole Target Select Target Site Start->Target N1 Target: N1 (Nitrogen) Target->N1 C2 Target: C2 (Carbon) Target->C2 C6 Target: C6 (Bromine) Target->C6 N1_Cond Condition: NaH/DMF or Cs2CO3/MeCN N1->N1_Cond C2_Risk RISK: Li-Halogen Exchange at C6! C2->C2_Risk C6_Cond Condition: Pd(0), Aryl-B(OH)2 (Suzuki Coupling) C6->C6_Cond N1_Res Product: N-Alkylated Indole (Ionic Control) N1_Cond->N1_Res C6_Mech Mechanism: Fast Oxidative Addition at C-Br bond C6_Cond->C6_Mech C6_Res Product: 6-Aryl-5-chloro-3-methylindole C6_Mech->C6_Res C2_Sol Solution: Use TMPMgCl·LiCl (Knochel Base) C2_Risk->C2_Sol C2_Res Product: C2-Functionalized Indole C2_Sol->C2_Res

Figure 2: Competitive Pathways in Lithiation

Caption: Mechanistic divergence between desired C2-deprotonation and undesired C6-Lithium/Halogen exchange.

LithiationMech Substrate N-Protected Substrate Base_nBuLi Base: n-BuLi (Nucleophilic) Substrate->Base_nBuLi Base_TMP Base: TMPMgCl (Steric/Non-Nuc) Substrate->Base_TMP Inter_Exchange Intermediate A: Li-Halogen Exchange (C6-Li) Base_nBuLi->Inter_Exchange Fast Kinetic Control Inter_Deprot Intermediate B: C-H Activation (C2-Mg/Li) Base_TMP->Inter_Deprot Thermodynamic Control Prod_Bad Side Product: Dehalogenated / C6-Substituted Inter_Exchange->Prod_Bad + Electrophile Prod_Good Target Product: C2-Substituted / Halogens Intact Inter_Deprot->Prod_Good + Electrophile

Experimental Data Summary

Table 1: Relative Rates of Oxidative Addition (Pd-Catalyzed) Use this to plan sequential couplings.

BondDissociation Energy (kcal/mol)Relative Reactivity (Pd0)Recommended Catalyst System
C-I ~65Very HighPd(PPh3)4 (Standard)
C-Br ~81HighPd(dppf)Cl2 / SPhos
C-Cl ~96LowPd2(dba)3 + XPhos / RuPhos
C-F ~115InertRequires Ni-catalysis

References

  • Regioselectivity in Haloindole Cross-Coupling

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.[1][2]

    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • URL:[Link]

  • Lithium-Halogen Exchange Mechanics

    • Title: The Mechanism of Lithium-Halogen Exchange: Kinetics and Selectivity.
    • Source: Macmillan Group / Princeton University.
    • URL:[Link]

  • Indole C-H Activation

    • Title: Regioselective C-H Functionalization of the Six-Membered Ring of Indoles.
    • Source: MDPI Molecules.
    • URL:[Link][3]

  • Knochel-Hauser Bases (TMP-Magnesium)

    • Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton.[4]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

Minimizing byproduct formation in 6-Bromo-5-chloro-3-methyl-1H-indole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 6-Bromo-5-chloro-3-methyl-1H-indole . The functionalization of this scaffold presents a classic "chemoselectivity puzzle" due to the presence of three distinct reactive sites: the acidic N-H, the labile C6-Br, and the robust C5-Cl.

Quick Navigation
  • (Br vs. Cl discrimination)

  • (Dehalogenation & Homocoupling)

  • (Lithiation protocols)

Part 1: Chemoselectivity & Ligand Strategy
Q: How do I selectively cross-couple the C6-Bromine without touching the C5-Chlorine?

A: The selectivity relies on the Bond Dissociation Energy (BDE) difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol). However, modern "universal" catalysts (e.g., Pd-XPhos, Pd-SPhos) are powerful enough to activate both halogens, leading to mixtures or polymerization.

The Solution: "Tuned Deactivation" You must use a catalyst system that is active enough for oxidative addition into C-Br but kinetically slow for C-Cl.

  • Recommended Ligand: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] or Pd(PPh3)4 .

    • Mechanism:[1][2][3][4][5] Triphenylphosphine (PPh3) is a moderately electron-donating ligand. It facilitates oxidative addition into the weaker C-Br bond but renders the Pd center insufficiently nucleophilic to attack the stronger C-Cl bond under mild conditions (60–80 °C).

  • Avoid: Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands like XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) unless you intend to react the Chloride. These ligands lower the activation energy for C-Cl insertion, destroying selectivity.

Q: Does the 3-Methyl group affect regioselectivity?

A: Indirectly, yes.

  • Electronic Effect: The 3-methyl group is electron-donating, slightly increasing the electron density of the indole ring. This makes the oxidative addition into the C-Br bond slightly slower compared to a non-methylated indole, but it significantly suppresses nucleophilic aromatic substitution (SNAr) pathways if you were attempting those.

  • Steric Effect: The 3-methyl group sterically shields the C2 and C4 positions. It does not interfere with the C5 or C6 halogens.

Part 2: Troubleshooting Side Reactions
Q: I am seeing significant "Hydrodehalogenation" (loss of Br replaced by H). Why?

A: Hydrodehalogenation is the most common failure mode in haloindole coupling. It occurs when the Palladium(II) intermediate undergoes beta-hydride elimination from a solvent or base, followed by reductive elimination of Ar-H.

Root Cause Analysis:

  • Solvent: Using primary/secondary alcohols (MeOH, EtOH, iPrOH). Pd can strip a hydride from the alpha-carbon of the alcohol.

  • Base: Using amine bases (Et3N, DIPEA) which can serve as hydride sources.

  • Indole NH: The free N-H is acidic. If deprotonated, the electron-rich indolyl anion can coordinate to Pd, altering the catalytic cycle and promoting side reactions.[6]

Corrective Actions:

  • Switch Solvents: Use aprotic polar solvents like 1,4-Dioxane , DMF , or Toluene/Water biphasic systems. Avoid alcohols.

  • Change Base: Switch to inorganic bases like K3PO4 or Cs2CO3 .

  • Protect the Nitrogen: (See Part 3).

Visualization: The Dehalogenation Trap

Dehalogenation cluster_Path1 Desired Pathway cluster_Path2 Failure Pathway (Dehalogenation) Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + Boronic Acid HydridePd H-Pd-Ar Species OxAdd->HydridePd + Solvent/Base (H-) Prod Product (Ar-R) TransMet->Prod Reductive Elim. HydrideSource Hydride Source (Alcohol/Amine) Waste Byproduct (Ar-H) HydridePd->Waste Reductive Elim.

Caption: Competitive pathways between desired cross-coupling (green) and hydrodehalogenation (red). Eliminating hydride sources is key to stopping the red path.

Part 3: Metal-Halogen Exchange (Lithiation)[7]
Q: Can I use n-Butyllithium (n-BuLi) to selectively lithiate C6?

A: Yes, but you must manage the "Proton vs. Halogen" competition. The indole N-H (pKa ~17) is far more acidic than the C-Br bond is reactive. If you use 1 equivalent of n-BuLi, you will simply deprotonate the nitrogen, forming the N-lithio species, which shuts down further reaction at C6 due to electronic repulsion.

Strategy A: The "Dianion" Method (Risky)

  • Use 2.2 equivalents of t-BuLi.

  • 1st eq removes N-H.

  • 2nd eq performs Li-Br exchange at C6.[1]

  • Risk:[1][2][7] The C2-H is also acidic. Excess Li can lead to C2-lithiation (ortho-lithiation) or "Halogen Dance" (migration of the Li to the C2 position).

Strategy B: The "Protection First" Method (Recommended) Protect the Nitrogen with a group that withstands BuLi but doesn't direct lithiation to C2 (unless desired).

  • Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl) or Me (Methyl) .

  • Avoid: Boc (tert-Butyloxycarbonyl).[8] While common, Boc is an "Orthogonal Directing Group" (ODG). It contains a carbonyl oxygen that coordinates Lithium, directing the metal to the C2 position (C-H activation) rather than the C6-Br position.

Q: What is the "Halogen Dance" and how do I stop it?

A: The Halogen Dance is the isomerization of a lithiated aryl halide to a more thermodynamically stable position. In your molecule, a C6-Lithio species might isomerize to a C5-Lithio species (moving the Cl) or C2-Lithio species.

  • Trigger: Slow quenching or temperatures above -78°C.

  • Prevention:

    • Conduct Li-exchange at -78°C strictly.

    • Add the electrophile immediately after the exchange time (usually 15-30 mins).

    • Use t-BuLi (2 equiv) instead of n-BuLi for faster exchange at lower temperatures.

Part 4: Validated Protocols
Protocol 1: Selective C6-Suzuki Coupling (Preserving C5-Cl)

Target: Coupling a phenyl group to C6 while keeping C5-Cl intact.

Reagents:

  • Substrate: N-SEM-6-bromo-5-chloro-3-methylindole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2M aqueous, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane) (degassed)

Step-by-Step:

  • Degassing: Sparge the DME with Argon for 20 minutes. Oxygen is the enemy of selectivity (promotes homocoupling).

  • Assembly: In a reaction vial, combine substrate, boronic acid, and Pd catalyst under Argon.

  • Activation: Add DME and aqueous base.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temps activate the C-Cl bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography. The product will be the 6-phenyl-5-chloro derivative.

Protocol 2: C6-Lithiation (Formylation)

Target: Converting C6-Br to C6-CHO.

Reagents:

  • Substrate: N-Methyl-6-bromo-5-chloro-3-methylindole (1.0 equiv)

  • Reagent: t-BuLi (1.7M in pentane, 2.1 equiv)

  • Electrophile: DMF (Dimethylformamide) (3.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cooling: Cool the substrate in THF to -78°C (Dry ice/Acetone bath).

  • Exchange: Add t-BuLi dropwise over 10 minutes. The solution may turn yellow/orange.

  • Incubation: Stir at -78°C for exactly 20 minutes .

    • Warning: Waiting >30 mins increases risk of isomerization.

  • Quench: Add neat DMF quickly.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Hydrolysis: Add saturated NH4Cl solution.

Data Summary: Reactivity Hierarchy
SiteReactivity TypeRelative RateNotes
N-H DeprotonationFast (Instant)Must be protected or deprotonated first.
C6-Br Pd-Oxidative AdditionHighPreferred site for cross-coupling.
C6-Br Li-Halogen ExchangeHighOccurs at -78°C.
C5-Cl Pd-Oxidative AdditionLowRequires specialized ligands (e.g., XPhos) or high heat (>100°C).
C5-Cl Li-Halogen ExchangeVery LowGenerally inert at -78°C if Br is present.
C2-H Lithiation (Deprotonation)MediumCompetitive if N-protecting group directs it (e.g., Boc).
References
  • Selectivity in Pd-Catalyzed Coupling

    • BenchChem Guide: "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison."[9][10]

    • Mechanistic Insight: "Oxidative Addition Kinetics of Aryl Chlorides vs Bromides." J. Am. Chem. Soc.[1]2005 , 127, 1312.

  • Dehalogenation Mechanisms: "Minimizing Hydrodehalogenation in Suzuki-Miyaura Coupling." Organic Process Research & Development2014, 18, 1120.
  • Lithium-Halogen Exchange & Halogen Dance

    • "The Halogen Dance Reaction on Heterocycles." Chem. Rev.[1]2008 , 108, 5014.

  • Indole Functionalization: "Regioselective Functionalization of the Indole Core." Topics in Heterocyclic Chemistry2010, 26, 1.

Sources

Validation & Comparative

Comparative Guide: 6-Bromo-5-chloro-3-methyl-1H-indole vs. 5-Bromo-6-chloro-indole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of two structurally related but functionally distinct halogenated indole scaffolds: 6-Bromo-5-chloro-3-methyl-1H-indole (Compound A) and 5-bromo-6-chloro-indole derivatives (Compound B) .

While both scaffolds utilize the "halogen dance" to optimize hydrophobic interactions, they occupy distinct niches in drug discovery:

  • Compound A (6-Br-5-Cl-3-Me) is the privileged scaffold for viral fusion inhibitors (e.g., Umifenovir/Arbidol analogs). The C3-methyl group is a critical stabilizer against metabolic oxidation, making it the superior candidate for in vivo antiviral efficacy against Influenza and SARS-CoV-2.

  • Compound B (5-Br-6-Cl) serves as a versatile kinase inhibitor intermediate and a building block for marine alkaloid mimics. It is often preferred for exploring Structure-Activity Relationships (SAR) in oncology (e.g., EGFR/BRAF targeting) where the C5-halogen acts as a hinge-binder.

Structural & Electronic Basis (The "Halogen Dance")

The biological divergence of these molecules stems from two factors: the positional swap of the halogens (Regioisomerism) and the substitution at Carbon-3 (C3).

The Halogen Effect (C5 vs. C6)

Bromine (Van der Waals radius: 1.85 Å) is significantly larger and more lipophilic than Chlorine (1.75 Å).

  • 6-Bromo Configuration (Compound A): Places the bulkier, more lipophilic atom at the C6 position. In viral hemagglutinin (HA) binding, this configuration optimally fills the hydrophobic pocket of the HA stalk domain, stabilizing the pre-fusion conformation.[1]

  • 5-Bromo Configuration (Compound B): Shifts the electron density and steric bulk to C5. This is often favored in kinase inhibitors where the C5 substituent interacts with the "gatekeeper" residue in the ATP-binding pocket.

The C3-Methyl "Metabolic Shield"

The presence of the methyl group in Compound A is not merely decorative; it is a functional necessity for stability.

  • Unsubstituted C3 (Compound B): The C3 position is highly electron-rich and susceptible to electrophilic attack and oxidative metabolism (forming oxindoles).

  • Methylated C3 (Compound A): Blocks metabolic oxidation, significantly extending the half-life (

    
    ) in microsomal stability assays.
    
Visualization: SAR Logic & Pharmacophore Mapping

SAR_Logic Scaffold Indole Scaffold CompA 6-Bromo-5-chloro-3-methyl (Antiviral Core) Scaffold->CompA C3-Me + 6-Br CompB 5-Bromo-6-chloro-H (Kinase/Intermediate) Scaffold->CompB C3-H + 5-Br MechA Mechanism: Fusion Inhibition Target: Viral HA Stalk CompA->MechA High Lipophilicity at C6 Stability C3-Methyl Blockade Prevents Oxidation CompA->Stability Steric Shield MechB Mechanism: ATP Competition Target: Kinase Hinge Region CompB->MechB Halogen Bonding at C5

Figure 1: Structural divergence leading to distinct biological mechanisms. The C3-methyl group in Compound A is the key differentiator for metabolic stability.

Biological Assay Performance

Comparative Data Summary

The following table summarizes expected performance metrics based on validated SAR studies of halogenated indoles.

Feature6-Bromo-5-chloro-3-methyl (Comp A)5-Bromo-6-chloro derivatives (Comp B)
Primary Application Broad-spectrum Antiviral (Flu, COVID)Anticancer (Kinase Inhibitor), Antibacterial
LogP (Lipophilicity) ~3.8 - 4.2 (High)~3.1 - 3.5 (Moderate)
Solubility (Aq) Low (Requires DMSO/Surfactant)Moderate (Better without C3-Me)
Metabolic Stability High (C3 blocked)Low (C3 prone to oxidation)
Cytotoxicity (CC50) Low toxicity (>100 µM typical)Variable (Substituent dependent)
Key Mechanism Fusion Inhibition (Stabilizes Viral Envelope)Enzymatic Inhibition (Kinase/Protease)
Antiviral Efficacy (Influenza A/B)[2][3]
  • Compound A demonstrates superior potency in CPE (Cytopathic Effect) Inhibition assays . The 6-bromo substituent is critical for binding to the hydrophobic groove of the Hemagglutinin (HA) trimer.

  • Compound B derivatives often show reduced activity against Influenza unless the C3 position is functionalized with a specific side chain (e.g., ethyl carboxylate) to mimic the steric bulk of Compound A.

Experimental Protocols

To objectively compare these compounds, you must control for solubility and time-of-addition.

Stock Solution Preparation (Critical Step)

Due to the high lipophilicity of Compound A , standard aqueous dissolution will fail, leading to false negatives in assays.

  • Solvent: Dissolve neat powder in 100% DMSO (Molecular Biology Grade) to a concentration of 20 mM .

  • Sonication: Sonicate for 5 minutes at 40°C to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (halogenated indoles are light-sensitive). Store at -20°C.

  • Working Solution: Dilute into serum-free media immediately prior to use. Note: Final DMSO concentration in cell culture must be <0.5% to avoid solvent toxicity.

Time-of-Addition (TOA) Assay

This experiment distinguishes Compound A (Fusion Inhibitor) from Compound B (Replication Inhibitor).

Workflow:

  • Infection: Infect MDCK cells with Influenza A (MOI = 0.01) at 4°C for 1 hour (allows binding but not entry).

  • Wash: Remove unbound virus with PBS.

  • Treatment Phases:

    • Phase I (0-2 h p.i.): Add compound during viral entry.

    • Phase II (2-8 h p.i.): Add compound during replication.[2]

  • Readout: Measure viral titer via Plaque Assay or RT-qPCR.

Expected Result:

  • Compound A will show maximal inhibition in Phase I (Entry/Fusion).

  • Compound B (if active) typically inhibits later stages or shows weak pan-assay interference.

Visualization: Assay Workflow

Assay_Workflow Start Start: MDCK Cells (Confluent Monolayer) Infect Infection: Influenza A (MOI 0.01, 1h @ 4°C) Start->Infect Split Split Conditions Infect->Split Cond1 Condition A: Add Comp during Entry (0-2h p.i.) Split->Cond1 Cond2 Condition B: Add Comp during Replication (2-8h p.i.) Split->Cond2 Readout Readout: Viral Titer (Plaque Assay / qPCR) Cond1->Readout Cond2->Readout Result Interpretation: Fusion Inhibitors active in Cond A Replication Inhibitors active in Cond B Readout->Result

Figure 2: Time-of-Addition (TOA) workflow to validate the mechanism of action. Fusion inhibitors like Compound A are effective only when present during the viral entry window.

Synthesis & Purity Considerations

When sourcing or synthesizing these compounds for biological testing, verify the following:

  • Regioisomer Purity: The "halogen dance" reaction can produce mixtures of 5-Br/6-Cl and 6-Br/5-Cl.

    • QC Requirement: Request 1H-NMR and NOESY (Nuclear Overhauser Effect Spectroscopy) data. The coupling constants and NOE signals between the C4/C7 protons and the C3-methyl group are definitive for assigning regioochemistry.

  • Oxidation State: Ensure Compound A is not contaminated with the 3-methylene-indolenine or oxindole derivatives, which are common degradation products in air.

References

  • Wright, S. et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives as Potent Inhibitors of EGFR Pathways. MDPI Pharmaceuticals.

  • Nudler, E. et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase: 6-Bromoindole Derivatives. NIH National Library of Medicine.

  • BenchChem Technical Review. (2025). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives: Physicochemical Properties and Biological Activity.

  • Tsyshkova, N. et al. (2022).[3] In Vitro Antiviral Activity of Indole-3-carboxylic Acid Derivatives Against SARS-CoV-2. NIH PubMed Central.

  • Blaising, J. et al. (2014). Arbidol as a broad-spectrum antiviral: an update. Antiviral Research. (Contextual grounding for 6-bromo-indole fusion inhibition mechanism).

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromo-5-chloro-3-methyl-1H-indole Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The indole scaffold represents a "privileged" structure in the design of kinase inhibitors, forming the core of numerous approved drugs and clinical candidates that competitively bind to the ATP pocket of these enzymes.[3][4] This guide provides a comprehensive analysis of the cross-reactivity profiles of a series of hypothetical kinase inhibitors based on the 6-Bromo-5-chloro-3-methyl-1H-indole scaffold. We will delve into the experimental rationale, present comparative data, and provide detailed protocols for assessing inhibitor selectivity, offering researchers, scientists, and drug development professionals a framework for evaluating their own lead compounds.

The bromine and chlorine substituents on the indole ring can significantly influence the biological activity and selectivity of these compounds.[5] Understanding the cross-reactivity, or off-target effects, of these inhibitors is paramount. While a highly selective inhibitor may offer a cleaner safety profile, a well-characterized "polypharmacology" can sometimes be advantageous, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[4][6] This guide will equip you with the knowledge to dissect these nuances.

Comparative Analysis of Inhibitor Selectivity

To illustrate the process of evaluating cross-reactivity, we will consider three hypothetical compounds from our this compound series: BCM-Indole-A , BCM-Indole-B , and BCM-Indole-C . These compounds were designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target.[7] Their selectivity was profiled against a panel of 96 kinases at a concentration of 1 µM.

The following table summarizes the inhibitory activity of our lead compounds against their primary target, CDK2, and notable off-targets identified from the kinase panel screen.

CompoundPrimary TargetIC50 (nM) vs. CDK2Notable Off-Targets (Inhibition > 75% at 1 µM)
BCM-Indole-A CDK215GSK3β, PIM1
BCM-Indole-B CDK28CDK9, DYRK1A, GSK3β
BCM-Indole-C CDK252None

IC50 values were determined using a radiometric kinase assay.

  • BCM-Indole-B is the most potent inhibitor of the primary target, CDK2. However, it also demonstrates significant activity against CDK9, DYRK1A, and GSK3β, suggesting a broader kinase inhibition profile.

  • BCM-Indole-A shows good potency for CDK2 and has a more limited off-target profile compared to BCM-Indole-B, with notable inhibition of GSK3β and PIM1.

  • BCM-Indole-C is the most selective inhibitor, with weaker potency for CDK2 and no significant off-target activity at the tested concentration.

This initial screen provides a snapshot of the compounds' selectivity. The choice of which compound to advance would depend on the therapeutic strategy. For instance, the dual inhibition of CDK2 and CDK9 by BCM-Indole-B could be beneficial in certain cancer types where both kinases are implicated.[7] Conversely, if a highly selective CDK2 inhibitor is desired to minimize potential side effects, BCM-Indole-C might be the preferred candidate, despite its lower potency.

To visualize the kinase selectivity of our most potent compound, BCM-Indole-B , a kinome map is an effective tool.

G Kinome selectivity of BCM-Indole-B CDK_family GSK_family PIM_family DYRK_family Other_kinases CDK2 CDK2 CDK9 CDK9 CDK2->CDK9 GSK3b GSK3β CDK2->GSK3b DYRK1A DYRK1A CDK2->DYRK1A PIM1 PIM1 node1 node2 node3 node4 node5 node6

Caption: Kinome selectivity map of BCM-Indole-B.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness and reproducibility of cross-reactivity studies, robust and well-validated experimental protocols are essential. Below, we provide detailed methodologies for two key assays: a radiometric kinase assay for determining IC50 values and a Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.

Radiometric Kinase Assay for IC50 Determination

This biochemical assay is a gold standard for quantifying the potency of kinase inhibitors.[1] It directly measures the transfer of a radioactive phosphate group from ATP to a substrate.

Causality Behind Experimental Choices:

  • Radiolabeled ATP ([γ-³³P]ATP): Provides a highly sensitive and direct measure of kinase activity.

  • Physiological ATP Concentration: It is crucial to perform the assay at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[8] This ensures that the measured IC50 values are more physiologically relevant, as high ATP concentrations in cells can outcompete ATP-competitive inhibitors.[1]

  • Initial Rate Conditions: The assay must be conducted under conditions where the reaction rate is linear with respect to time and enzyme concentration. This is essential for accurate IC50 determination.[8]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., BCM-Indole-B) in 100% DMSO, starting at 1000x the final desired highest concentration.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase of interest (e.g., CDK2/Cyclin A), its specific substrate (e.g., Histone H1), and the assay buffer.

  • Enzyme Addition: Add 24 µL of the kinase reaction mixture to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 25 µL of a solution containing [γ-³³P]ATP and MgCl2. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: After drying the filter plate, add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Plate Stamping Plate Stamping Compound Dilution->Plate Stamping Kinase/Substrate Mix Kinase/Substrate Mix Incubate with Compound Incubate with Compound Kinase/Substrate Mix->Incubate with Compound Add [γ-³³P]ATP Add [γ-³³P]ATP Incubate with Compound->Add [γ-³³P]ATP Incubate at 30°C Incubate at 30°C Add [γ-³³P]ATP->Incubate at 30°C Stop Reaction Stop Reaction Filter & Wash Filter & Wash Stop Reaction->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting IC50 Calculation IC50 Calculation Scintillation Counting->IC50 Calculation

Caption: Radiometric Kinase Assay Workflow.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell.[9][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6][11]

Causality Behind Experimental Choices:

  • Intact Cells: Using intact cells provides a more physiologically relevant system, accounting for factors like cell permeability and potential metabolism of the compound.[11]

  • Temperature Gradient: Heating the cells across a range of temperatures allows for the determination of the protein's melting curve.

  • Western Blotting: This technique allows for the specific detection and quantification of the soluble fraction of the target protein after heat treatment.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the desired cell line (e.g., a cancer cell line overexpressing CDK2) to approximately 80% confluency. Treat the cells with the test compound (e.g., 10 µM BCM-Indole-B) or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-CDK2). Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[10]

G Cell Treatment\n(Compound vs. Vehicle) Cell Treatment (Compound vs. Vehicle) Harvest & Aliquot Harvest & Aliquot Cell Treatment\n(Compound vs. Vehicle)->Harvest & Aliquot Thermal Challenge\n(Temperature Gradient) Thermal Challenge (Temperature Gradient) Harvest & Aliquot->Thermal Challenge\n(Temperature Gradient) Freeze-Thaw Lysis Freeze-Thaw Lysis Thermal Challenge\n(Temperature Gradient)->Freeze-Thaw Lysis Centrifugation\n(Separate Soluble/Insoluble) Centrifugation (Separate Soluble/Insoluble) Freeze-Thaw Lysis->Centrifugation\n(Separate Soluble/Insoluble) Collect Supernatant\n(Soluble Protein) Collect Supernatant (Soluble Protein) Centrifugation\n(Separate Soluble/Insoluble)->Collect Supernatant\n(Soluble Protein) Western Blot\n(Detect Target Protein) Western Blot (Detect Target Protein) Collect Supernatant\n(Soluble Protein)->Western Blot\n(Detect Target Protein) Analyze Melting Curve Shift Analyze Melting Curve Shift Western Blot\n(Detect Target Protein)->Analyze Melting Curve Shift

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

The study of cross-reactivity is a critical component of the drug discovery process for kinase inhibitors. The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors. By employing a systematic approach that combines broad kinase panel screening with detailed biochemical and cellular assays, researchers can gain a comprehensive understanding of their compounds' selectivity profiles. This guide provides a framework for these investigations, emphasizing the importance of sound experimental design and data interpretation. The ultimate goal is to identify lead candidates with the optimal balance of on-target potency and off-target activity to maximize therapeutic benefit while minimizing potential adverse effects.

References

  • Grellet, A., et al. (2023). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Cancers (Basel). Available from: [Link].

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link].

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link].

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link].

  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals (Basel). Available from: [Link].

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available from: [Link].

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link].

  • Li, J., et al. (2015). Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. Chinese Journal of Medicinal Chemistry.
  • Eglen, R. M., et al. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Assay and Drug Development Technologies. Available from: [Link].

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available from: [Link].

  • ResearchGate. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Request PDF. Available from: [Link].

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link].

  • Ancellin, N., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available from: [Link].

  • Filosa, R., et al. (2016). Exploring the role of chloro and methyl substitutions in 2-phenylthiomethyl-benzoindole derivatives for 5-LOX enzyme inhibition. European Journal of Medicinal Chemistry. Available from: [Link].

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link].

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. Available from: [Link].

  • Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters. Available from: [Link].

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012). Available from: [Link].

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. Available from: [Link].

  • Journal of Chemical Theory and Computation - ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Available from: [Link].

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. Available from: [Link].

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link].

  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link].

  • PubMed. Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Available from: [Link].

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Available from: [Link].

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].

  • PubMed Central. Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Available from: [Link].

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Structure-Activity Relationship (SAR) Comparison of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Effect

In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core for serotonin, melatonin, and countless synthetic therapeutics. However, the "parent" indole is rarely the optimal drug candidate due to rapid metabolic oxidation and suboptimal lipophilicity.

This guide compares the strategic incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) at specific indole positions.[1] The choice of halogen is not merely a steric adjustment but a fundamental switch in the molecule's electronic and interactive landscape.

Key Takeaway:

  • Select Fluorine (F) to block metabolic "soft spots" (specifically C5/C6) and modulate pKa without adding significant steric bulk.

  • Select Chlorine (Cl), Bromine (Br), or Iodine (I) to exploit the "Sigma-Hole" for specific halogen-bonding interactions (

    
    ) to increase potency and selectivity.
    

Physicochemical Rationale: Why Halogenate?

The transition from Hydrogen


 Halogen alters three critical parameters determining drug-likeness.
Steric vs. Electronic Trade-offs
PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.201.471.751.851.98
Electronegativity (Pauling) 2.203.983.162.962.66
C-X Bond Length (Å) 1.091.351.771.942.14
Primary Effect BaselineMetabolic Block / BioisostereLipophilicity /

-hole
Strong

-hole
Steric Bulk / Strongest

-hole
The "Sigma-Hole" Phenomenon (Halogen Bonding)

Unlike Fluorine, heavier halogens (Cl, Br, I) exhibit an anisotropic electron distribution.[2][3] While the equatorial belt is electron-rich (nucleophilic), the distal tip along the C-X bond axis is electron-deficient (electrophilic). This positive region, the


-hole , allows the halogen to act as a Lewis acid, forming highly directional bonds with backbone carbonyls in protein pockets.
  • Strength Order:

    
     (Fluorine rarely exhibits a usable 
    
    
    
    -hole).
  • Directionality: Optimal interaction angle is

    
     relative to the C-X bond.[1]
    
Visualization 1: Halogen Selection Decision Tree

Figure 1: Strategic workflow for selecting the optimal halogen based on SAR bottlenecks.

HalogenSelection Start SAR Bottleneck Identification Metab Issue: Rapid Metabolism (High Clearance) Start->Metab Potency Issue: Low Potency (Weak Binding) Start->Potency Site Identify Metabolic 'Soft Spot' (e.g., C5/C6 oxidation) Metab->Site Pocket Analyze Binding Pocket Is there a backbone C=O nearby? Potency->Pocket Fluoro Solution: Fluorine (F) Steric mimic of H Blocks P450 oxidation Site->Fluoro PocketYes Yes (Distance < 3.5Å) Pocket->PocketYes PocketNo No (Hydrophobic Pocket) Pocket->PocketNo Sigma Solution: Br or I Exploit Sigma-Hole (X...O=C) Enthalpy Gain PocketYes->Sigma Directional Lipo Solution: Cl or Me Fill Hydrophobic Space Entropy Gain PocketNo->Lipo Non-directional

Comparative SAR Analysis: Case Studies

Metabolic Stability: The C5-Fluorine Switch

The C5 position of the indole ring is electron-rich and highly susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6).

  • Mechanism: Replacing C5-H with C5-F pulls electron density away from the ring due to Fluorine's electronegativity, deactivating the ring towards electrophilic oxidation. Because F is small (1.47 Å) compared to H (1.20 Å), it rarely causes steric clashes that would prevent binding.

  • Data Comparison: In 5-HT (serotonin) analogs, 5-F substitution typically retains receptor affinity while increasing half-life (

    
    ) by 2-4 fold compared to the parent indole.
    
Potency & Halogen Bonding: Cathepsin L Inhibitors

In a landmark study by Hardegger et al., the impact of halogen substitution on binding affinity (


) was evaluated for inhibitors targeting human Cathepsin L. The halogen at the indole C5 position was positioned to interact with a backbone carbonyl oxygen (Gly61).

Table 1: Impact of Halogen Bonding on Potency (hCatL Inhibitors)

Substituent (R)

(nM)
Relative PotencyMechanism
Hydrogen (H) 4,9001x (Baseline)Weak Van der Waals
Fluorine (F) 2,1002.3xWeak electrostatic
Chlorine (Cl) 22222x Moderate

-hole
Bromine (Br) 12408x Strong

-hole
Iodine (I) 6.5753x Strongest

-hole

Note: The dramatic potency jump from F to Cl/Br/I illustrates the "switch" from simple lipophilic/electronic effects to specific halogen bonding interactions.

Experimental Validation Protocols

To validate these SAR hypotheses, two distinct assays are required: Microsomal Stability (to test the F-effect) and Competitive Binding (to test the


-hole effect).
Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) of halogenated indoles.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P dehydrogenase).
    
  • Test Compounds (1 µM final conc. in phosphate buffer).

Workflow:

  • Pre-incubation: Mix 30 µL HLM with 450 µL Phosphate Buffer (pH 7.4). Add 5 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 15 µL NADPH regenerating system to start the metabolic reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
    
    
Visualization 2: Microsomal Stability Workflow

Figure 2: Step-by-step protocol for validating metabolic stability.

MicrosomalStability cluster_analysis Data Output Step1 1. Pre-Incubation (Microsomes + Cmpd) 37°C, 5 min Step2 2. Initiation (+ NADPH) Step1->Step2 Step3 3. Sampling (0, 5, 15, 30 min) Step2->Step3 Step4 4. Quenching (+ Ice Cold ACN) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Result Intrinsic Clearance (CLint) Step5->Result Calc t1/2

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

  • Hardegger, L. A., et al. (2011).[1] "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Xu, Z., et al. (2011). "Halogen bonding in protein–ligand interactions: a structural and energetic analysis." Journal of Chemical Information and Modeling.

Sources

Structural Confirmation of 6-Bromo-5-chloro-3-methyl-1H-indole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Methods for Confirming the Structure of 6-Bromo-5-chloro-3-methyl-1H-indole Content Type: Publish Comparison Guide

Executive Summary

In the development of halogenated indole therapeutics, the precise regiochemistry of the halogen substituents is critical for Structure-Activity Relationship (SAR) and metabolic stability. For This compound , the primary analytical challenge is distinguishing it from its regioisomer, 5-Bromo-6-chloro-3-methyl-1H-indole .

Standard 1H NMR is often insufficient due to the isolated nature of the aromatic protons (H4 and H7) and the similar electronic effects of chlorine and bromine. This guide outlines three orthogonal methodologies—Advanced NMR (NOE/HMBC) , Single Crystal X-Ray Diffraction (SC-XRD) , and High-Resolution Mass Spectrometry (HRMS) —to definitively confirm the structure.

FeatureNMR SpectroscopyX-Ray CrystallographyMass Spectrometry
Primary Utility Regiochemistry & ConnectivityAbsolute ConfigurationElemental Composition
Differentiation High (via

C Shifts)
Definitive (Anomalous Scattering)Low (Isomers identical)
Throughput High (Hours)Low (Days/Weeks)High (Minutes)
Sample State SolutionSingle CrystalSolution/Gas
Method 1: The "H4-C6 Link" Strategy (NMR Spectroscopy)

Status: Primary Analytical Tool (The "Gold Standard" for Solution State)

While 1H NMR shows two aromatic singlets that are difficult to assign based on chemical shift alone,


C NMR provides a distinct advantage due to the "Heavy Atom Effect." Bromine-substituted carbons appear significantly upfield (shielded) compared to chlorine-substituted carbons.[1]
The Mechanistic Logic[2]
  • Anchor Point (NOE): The 3-methyl group is spatially close to the proton at position 4 (H4). A Nuclear Overhauser Effect (NOE) correlation will definitively identify the H4 singlet.

  • Connectivity (HMBC): The H4 proton typically shows a strong 3-bond correlation (

    
    ) to Carbon-6 (C6) and Carbon-2 (C2), but a weak or absent 2-bond correlation to Carbon-5 (C5).
    
  • Chemical Shift Diagnosis:

    • C-Cl (aromatic): Typically resonates at ~125–128 ppm .

    • C-Br (aromatic): Typically resonates at ~113–116 ppm (Shielded).

Experimental Protocol: NMR Structural Assignment
  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Ensure high concentration for
    
    
    C detection.
  • Acquisition:

    • Run standard 1H and

      
      C spectra.
      
    • Run 1D NOE (irradiating the methyl doublet at ~2.3 ppm) or 2D NOESY .

    • Run 2D HMBC optimized for long-range coupling (8-10 Hz).

  • Analysis Workflow:

NMR_Logic Start Start: 1H & 13C Spectra Step1 Identify 3-Methyl Signal (~2.3 ppm) Start->Step1 Step2 NOE Experiment: Irradiate Methyl Step1->Step2 Step3 Identify H4 Signal (Strong NOE enhancement) Step2->Step3 Step4 HMBC Experiment: Trace H4 correlations Step3->Step4 Step5 Identify C6 Signal (Strong 3-bond coupling from H4) Step4->Step5 Decision Check C6 Chemical Shift Step5->Decision ResultA C6 ≈ 113-116 ppm (Bromine Effect) CONFIRMED: 6-Br Decision->ResultA Upfield ResultB C6 ≈ 125-128 ppm (Chlorine Effect) REJECTED: 6-Cl Decision->ResultB Downfield

Figure 1: NMR Logic Tree for distinguishing 5-Cl/6-Br from 5-Br/6-Cl isomers.

Method 2: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Ultimate Truth (Arbitrator for Ambiguous Cases)

When NMR data is complicated by solvent effects or conformers, SC-XRD is the absolute method. The electron density difference between Chlorine (Z=17) and Bromine (Z=35) is substantial, allowing for unambiguous assignment of the halogen positions based on scattering factors and anomalous dispersion.

Experimental Protocol: Crystallization & Diffraction
  • Crystallization Screening:

    • Method: Slow evaporation or Vapor Diffusion.

    • Solvent System: Dissolve 20 mg in minimal Ethyl Acetate. Place in a small vial inside a larger jar containing Hexanes (Antisolvent). Seal and leave undisturbed for 3-5 days.

    • Note: Haloindoles crystallize well from MeOH/Water mixtures or Et2O/Pentane.

  • Data Collection:

    • Mount a single crystal (>0.1 mm) on a goniometer.

    • Collect data using Mo-K

      
       radiation (
      
      
      
      = 0.71073 Å). Bromine is a heavy scatterer and will dominate the diffraction pattern.
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine halogen occupancy. If the structure is the 6-Br isomer, the electron density peak at C6 will correspond to ~35 electrons (Br), whereas C5 will correspond to ~17 electrons (Cl). Swapping them in the model will cause the R-factor to spike, confirming the assignment.

Method 3: Isotopic Fingerprinting (Mass Spectrometry)

Status: Supporting Evidence (Composition Confirmation)

Mass spectrometry cannot easily distinguish the positions of the halogens (regioisomers have identical masses), but it is the fastest way to confirm the presence of exactly one Bromine and one Chlorine atom.

The Isotopic Signature

Chlorine and Bromine have distinct natural isotope abundances:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    Cl : 
    
    
    
    Cl
    
    
    3:1
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    Br : 
    
    
    
    Br
    
    
    1:1[3][4]

For a molecule containing 1 Cl and 1 Br , the molecular ion cluster (M, M+2, M+4) follows a specific mathematical distribution


:
Ion PeakCompositionRelative Intensity (Approx)
M

Cl +

Br
3 (Base)
M+2 (

Cl +

Br) + (

Cl +

Br)
4 (1 + 3)
M+4

Cl +

Br
1

Interpretation: A 3:4:1 intensity ratio in the molecular ion cluster confirms the molecular formula


. If the ratio deviates (e.g., 9:6:1 for 

or 1:2:1 for

), the halogen composition is incorrect.
Provenance: Synthesis Logic Check

Status: Deductive Confirmation

The structure can also be validated by the "provenance" of the starting materials. The Fischer Indole Synthesis is highly regioselective when using specific hydrazines.

  • Precursor: 4-Bromo-3-chloroaniline.

  • Reaction: Diazotization followed by reduction to hydrazine, then condensation with propionaldehyde (or equivalent ketone/aldehyde) and acid-catalyzed cyclization.

  • Regiochemistry: Cyclization occurs ortho to the hydrazine moiety. In 3,4-disubstituted hydrazines, steric and electronic factors usually favor the formation of the 5,6-disubstituted indole over the 4,5-isomer.

Synthesis_Flow Aniline 4-Bromo-3-chloroaniline Hydrazine Aryl Hydrazine Intermediate Aniline->Hydrazine 1. NaNO2/HCl 2. SnCl2 Cyclization Fischer Cyclization (with Propionaldehyde) Hydrazine->Cyclization Product 6-Bromo-5-chloro- 3-methylindole Cyclization->Product Regioselective Closure

Figure 2: Synthetic pathway ensuring correct regiochemistry via precursor selection.

References
  • Royal Society of Chemistry. (2019). Supporting Information: Synthesis of halo-indoles via CpIr-catalyzed alkylation.* Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13C NMR Chemical Shift - Heavy Atom Effect. Retrieved from [Link]

  • University of Calgary. (2023). Mass Spectroscopy: Isotope patterns for Cl and Br.[5] Retrieved from [Link]

  • MDPI. (2022). Purification of Indole via Solute Crystallization. Retrieved from [Link]

Sources

Inter-laboratory comparison of 6-Bromo-5-chloro-3-methyl-1H-indole synthesis yields

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-laboratory Perspective on the Synthesis of Halogenated Indoles: A Comparative Guide to 6-Bromo-5-chloro-3-methyl-1H-indole Yields

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Halogenated indoles, in particular, are of significant interest as the presence and position of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of specifically substituted indoles, such as this compound, presents unique challenges in achieving high yields and reproducibility. This guide provides an in-depth comparison of synthetic strategies for a closely related and synthetically challenging core, the 5-bromo-6-chloro-indole moiety. By analyzing the reported yields of different synthetic routes, we aim to provide researchers with a valuable resource for navigating the complexities of halogenated indole synthesis and for making informed decisions in their own synthetic endeavors.

Methods Overview: Navigating the Synthetic Landscape

The synthesis of polysubstituted indoles can be approached through various classical and modern methods. For the 5-bromo-6-chloro-indole core, the literature primarily points towards multi-step sequences starting from readily available precursors. These routes often involve key steps such as electrophilic bromination, nucleophilic substitution, and cyclization to form the indole ring.

Two prominent approaches for constructing the indole nucleus are the Fischer indole synthesis and the Japp-Klingemann reaction. The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] The Japp-Klingemann reaction offers an alternative route to the necessary hydrazone precursors for the Fischer synthesis, starting from β-keto-acids or esters and aryl diazonium salts.[2] The choice of a specific route is often dictated by the availability of starting materials and the desired substitution pattern on the final indole product.

A Chinese patent describes several synthetic pathways to a 5-bromo-6-chloro-indole derivative, providing a valuable dataset for comparing the efficiency of different strategies.[3] These routes showcase different approaches to introducing the halogen atoms and constructing the indole ring, highlighting the impact of synthetic design on the overall yield.

Synthetic_Pathways cluster_0 Route A cluster_1 Route B cluster_2 Route C A1 N-(5-chloro-2-carboxyl) phenylglycine A2 N-(4-bromo-5-chloro-2-carboxyl) phenylglycine A1->A2 Bromination A3 1-acetyl-5-bromo-6-chloro -3-indoleethyl ester A2->A3 Cyclization & Decarboxylation B1 2,4-dichlorobenzoic acid B2 5-bromo-2,4-dichlorobenzoic acid B1->B2 Bromination B3 N-(4-bromo-5-chloro-2-carboxyl) phenylglycine B2->B3 Ullmann Condensation B4 1-acetyl-5-bromo-6-chloro -3-indoleethyl ester B3->B4 Cyclization & Decarboxylation C1 4-chloro-2-aminobenzoic acid C2 5-bromo-4-chloro-2 -aminobenzoic acid C1->C2 Bromination C3 N-(4-bromo-5-chloro-2-carboxyl) phenylglycine C2->C3 Nucleophilic Substitution C4 1-acetyl-5-bromo-6-chloro -3-indoleethyl ester C3->C4 Cyclization & Decarboxylation Self_Validating_Workflow Start Starting Material (Purity Analysis) Step1 Reaction Step 1 Start->Step1 QC1 In-process Control (TLC, HPLC, NMR) Step1->QC1 Step2 Reaction Step 2 QC1->Step2 Proceed if >95% conversion QC2 In-process Control (TLC, HPLC, NMR) Step2->QC2 Workup Work-up & Crude Purification QC2->Workup Proceed if >95% conversion Final_Purification Final Purification (Crystallization/Chromatography) Workup->Final_Purification Final_Product Final Product (Purity & Identity Confirmation) Final_Purification->Final_Product

Caption: A self-validating workflow for reproducible indole synthesis.

Detailed Experimental Protocol: A High-Yielding Approach (Adapted from Route B)

The following protocol is adapted from the highest-yielding route reported in the patent literature for the synthesis of the 5-bromo-6-chloro-indole core. [3] Step 1: Bromination of 2,4-dichlorobenzoic acid

  • To a solution of 2,4-dichlorobenzoic acid in chlorosulfonic acid, add elemental sulfur.

  • Heat the mixture and add liquid bromine dropwise.

  • Maintain the reaction at reflux until completion (monitored by TLC or HPLC).

  • Cool the reaction mixture and pour it onto ice.

  • Filter the precipitate, wash with water, and dry to obtain 5-bromo-2,4-dichlorobenzoic acid.

    • Reported Yield: 95% [3] Step 2: Ullmann Condensation

  • To a flask containing 5-bromo-2,4-dichlorobenzoic acid, add glycine, potassium carbonate, and copper powder in N,N-Dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain until the reaction is complete.

  • Cool the mixture, dilute with water, and acidify with HCl.

  • Filter the precipitate, wash with water, and dry to obtain N-(4-bromo-5-chloro-2-carboxyl)phenylglycine.

    • Reported Yield: 71% [3] Step 3: Cyclization and Decarboxylation

  • Suspend N-(4-bromo-5-chloro-2-carboxyl)phenylglycine in acetic anhydride and add sodium acetate.

  • Heat the mixture to reflux for the specified time.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 1-acetyl-5-bromo-6-chloro-3-indoleethyl ester.

    • Reported Yield: 64% [3]

Conclusion

The synthesis of this compound and related halogenated indoles requires careful consideration of the synthetic strategy to achieve optimal yields. While direct inter-laboratory comparisons are scarce, analysis of reported synthetic routes for the 5-bromo-6-chloro-indole core reveals that a multi-step approach involving a key Ullmann condensation step (Route B) offers the highest overall yield. [3]The significant variation in yields across different routes highlights the sensitivity of these reactions to specific conditions and the importance of meticulous experimental execution. For researchers in the field, adopting a self-validating workflow with rigorous in-process controls will be crucial for achieving reproducible and high-yielding syntheses of these valuable compounds.

References

Sources

Comparative review of the therapeutic potential of substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Privilege

The indole scaffold (benzopyrrole) remains one of the most "privileged" structures in medicinal chemistry due to its electronic richness and ability to mimic the essential amino acid tryptophan. This allows substituted indoles to bind with high affinity to a diverse array of biological targets, including G-protein-coupled receptors (GPCRs), kinases, and tubulin.

This guide moves beyond general properties to objectively compare two distinct therapeutic frontiers for substituted indoles:

  • Neuroplasticity & CNS: Comparing established 5-HT1B/1D agonists (Triptans) against emerging 5-HT2A psychoplastogens.

  • Oncology: Comparing the targeted kinase inhibition of Indolin-2-ones against the broad-spectrum tubulin destabilization of Bis(indolyl)methanes (BIMs).

Neuroplasticity & CNS: Structural Remodeling vs. Acute Relief

The Comparison: Triptans vs. Psychoplastogens

While triptans have been the standard of care for acute migraine via vasoconstriction (5-HT1B) and inhibition of nociceptive transmission (5-HT1D), the frontier of indole therapeutics has shifted toward psychoplastogens —compounds that promote structural neuroplasticity (dendritic spine growth) via 5-HT2A agonism.

FeatureTriptans (e.g., Sumatriptan)Psychoplastogens (e.g., Psilocybin, Tabernanthalog)
Primary Target 5-HT1B, 5-HT1D5-HT2A, TrkB (downstream)
Mechanism Vasoconstriction, inhibition of CGRP releasemTOR activation, BDNF upregulation, Dendritogenesis
Therapeutic Goal Acute symptom relief (Migraine)Disease modification (Depression, PTSD, TBI)
Duration of Effect Transient (Hours)Sustained (Months after single dose)
Key Limitation Cardiovascular risk (vasoconstriction)Hallucinogenic effects (classic agents)
Emerging Alternatives: Non-Hallucinogenic Analogs

A critical limitation of classic indole psychoplastogens (Psilocybin, 5-MeO-DMT) is the acute hallucinogenic experience. Tabernanthalog (TBG) , a non-hallucinogenic analog of ibogaine, represents a breakthrough. It retains the neuroplasticity-promoting properties (via 5-HT2A) but lacks the head-twitch response in rodent models, offering a safer profile for widespread clinical use.

Mechanism of Action: 5-HT2A Induced Neuroplasticity

The following diagram illustrates the signaling cascade where 5-HT2A activation leads to structural plasticity, a pathway distinct from the G-protein signaling favored by Triptans.

G Ligand Indole Agonist (Psilocybin/TBG) Receptor 5-HT2A Receptor Ligand->Receptor Activation Gq Gq Protein Receptor->Gq PLC PLC-β Gq->PLC Ca Ca2+ Release PLC->Ca IP3 Pathway BDNF BDNF Release Ca->BDNF CaMKII Activation mTOR mTOR Pathway BDNF->mTOR TrkB Signaling Plasticity Dendritic Spine Growth mTOR->Plasticity Protein Synthesis

Figure 1: Signaling cascade for Indole-induced neuroplasticity. 5-HT2A activation triggers BDNF/mTOR pathways, leading to structural remodeling.

Oncology: Kinase Inhibition vs. Tubulin Destabilization

The Comparison: Indolin-2-ones vs. Bis(indolyl)methanes

In oncology, substituted indoles diverge into two potent classes. Indolin-2-ones (e.g., Sunitinib) are established kinase inhibitors. Bis(indolyl)methanes (BIMs) are emerging as potent tubulin polymerization inhibitors that also target mitochondrial function.

Comparative Efficacy Data (IC50 Values)

The following table synthesizes experimental data comparing established drugs with novel BIM derivatives against key cancer cell lines.

Compound ClassSpecific AgentTargetIC50 (A549 Lung)IC50 (HT-29 Colon)IC50 (HeLa Cervical)
Indolin-2-one SunitinibVEGFR/PDGFR~2.5 µM~4.0 µM~3.5 µM
Bis(indolyl)methane Compound 3b [1]Tubulin4.52 µM 17.14 µM6.03 µM
Bis(indolyl)methane Compound 2a [2]MitochondriaN/A3.93 µM >100 µM
Indole-Curcumin Compound 27 [3]Multiple15 µMN/A4.0 µM

Analysis:

  • Selectivity: Sunitinib shows broad potency due to multi-kinase inhibition. BIM derivatives (like 2a) show remarkable selectivity for specific lines (HT-29) while sparing others, often driven by mitochondrial localization.

  • Potency: Novel BIMs (3b) are approaching the potency of clinical standards in lung cancer models, validating the scaffold's potential.

Mechanism of Action: Dual Pathways

Oncology cluster_0 Indolin-2-ones (Sunitinib) cluster_1 Bis(indolyl)methanes (BIMs) Drug1 Sunitinib RTK VEGFR / PDGFR Drug1->RTK ATP Competition Angio Inhibit Angiogenesis RTK->Angio Signal Blockade Drug2 BIM Derivatives Tubulin Tubulin (Colchicine Site) Drug2->Tubulin Polymerization Inhibition Mito Mitochondrial Depolarization Drug2->Mito ROS Generation Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis Mito->Apoptosis

Figure 2: Divergent anticancer mechanisms. Indolin-2-ones target angiogenesis via kinases, while BIMs disrupt cell division via tubulin and mitochondria.

Experimental Protocols

To validate the therapeutic potential of these scaffolds, reproducible synthesis and biological screening are required.

Protocol A: Green Synthesis of Bis(indolyl)methanes (BIMs)

Rationale: BIMs are synthesized via the condensation of indole with aldehydes. Traditional methods use toxic Lewis acids. This protocol uses a green, surfactant-catalyzed approach.

  • Reagents: Indole (2.0 mmol), Substituted Benzaldehyde (1.0 mmol), Sodium Dodecyl Sulfate (SDS, 10 mol%), Water (5 mL).

  • Procedure:

    • Combine indole, aldehyde, and SDS in water in a round-bottom flask.

    • Stir vigorously at 80°C for 15–30 minutes . (Monitor via TLC: 30% EtOAc/Hexane).

    • Cool the reaction mixture to room temperature. The product will precipitate as a solid.

    • Filtration: Filter the solid and wash with cold water (3 x 10 mL) to remove SDS.

    • Purification: Recrystallize from hot ethanol.

  • Validation: 1H NMR should show a characteristic singlet (methine proton) around δ 5.8–5.9 ppm .

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

Rationale: To determine IC50 values (as in Table 3.1), metabolic activity is used as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare stock solutions of Indole derivatives in DMSO (10 mM).

    • Perform serial dilutions in culture medium (Final DMSO < 0.1%).

    • Add 100 µL of diluted compounds to wells (Triplicate). Incubate for 48 hours .

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours until purple formazan crystals form.

  • Solubilization & Readout:

    • Remove medium carefully. Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Data Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid Derivatives. Beilstein Archives. (2025).[1][2][3][4][5][6][7][8] Link

  • Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity. PubMed Central. (2023).[5][7][9][10] Link

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI. (2024).[2][4][5][8][9][10][11] Link

  • Neuropharmacological Advances: Harnessing 5-HT2A Receptor Modulators and Psychoplastogens. PubMed Central. (2024).[2][4][5][8][9][10][11] Link

  • Tabernanthalog, a Non-Hallucinogenic Psychedelic, Alleviates Cancer-Induced Cognitive Deficits. PubMed Central. (2025).[1][2][3][4][5][6][7][8] Link

  • Comparison of New Pharmacologic Agents With Triptans for Treatment of Migraine. JAMA Network Open. (2021).[5][12] Link

Sources

Safety Operating Guide

Navigating the Disposal of 6-Bromo-5-chloro-3-methyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a detailed protocol for the proper disposal of 6-Bromo-5-chloro-3-methyl-1H-indole, a halogenated indole derivative. By grounding our procedures in established safety protocols and regulatory standards, we aim to empower laboratory professionals to manage this waste stream confidently and responsibly.

Understanding the Compound: Hazard Profile and Regulatory Context

Halogenated indoles are often classified as irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

From a regulatory standpoint, halogenated organic compounds are often subject to stringent disposal regulations due to their potential to form persistent environmental pollutants. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets forth guidelines for the management of hazardous wastes, which typically includes halogenated organic materials.[3][4] It is imperative that all disposal activities comply with local, state, and federal regulations.[5]

Table 1: Hazard and Regulatory Summary

AspectSummary
Chemical Class Halogenated Organic Compound (Indole Derivative)
Anticipated Hazards Skin, eye, and respiratory tract irritant. Potential for environmental persistence.
Primary Regulation U.S. EPA Resource Conservation and Recovery Act (RCRA)
Disposal Principle Segregation as halogenated waste, incineration via a licensed facility.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its final treatment. The following workflow is designed to ensure safety and compliance throughout this lifecycle.

DisposalWorkflow A Step 1: Waste Characterization & Segregation B Step 2: Container Selection & Labeling A->B Characterized Waste C Step 3: Waste Accumulation & Storage B->C Properly Contained D Step 4: Scheduling Pickup & Final Disposal C->D Ready for Disposal E Licensed Waste Handler D->E Transport

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Characterization and Segregation

The foundational principle of chemical waste management is accurate characterization and segregation. This prevents dangerous reactions and ensures cost-effective, compliant disposal.[6]

  • Protocol:

    • Identify as Halogenated Waste: At the point of generation, definitively identify all waste containing this compound as "halogenated organic waste."

    • Segregate from Non-Halogenated Waste: Maintain separate waste streams for halogenated and non-halogenated organic solvents.[7] Co-mingling these streams increases disposal costs and complexity.

    • Solid vs. Liquid Waste: If the compound is in solid form, collect it separately from liquid waste streams unless it is dissolved in a halogenated solvent.

Step 2: Container Selection and Labeling

Proper containment is crucial to prevent leaks, spills, and exposure.[8]

  • Protocol:

    • Container Material: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, for collecting waste. Ensure the container material is compatible with the solvent if the compound is in solution.

    • Container Integrity: Inspect containers for any signs of damage or leakage before use. Always keep containers securely closed when not actively adding waste.[7]

    • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other components in the waste stream.

      • The specific hazard characteristics (e.g., "Irritant," "Toxic").

      • The accumulation start date.

Step 3: Waste Accumulation and Storage

Designated and properly managed satellite accumulation areas (SAAs) are essential for safe temporary storage of hazardous waste in the laboratory.[9]

  • Protocol:

    • Location: Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel. A fume hood is often an appropriate location for liquid waste accumulation.[10]

    • Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks.

    • Quantity Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution's EHS guidelines.

Step 4: Scheduling Pickup and Final Disposal

The final step is the transfer of the waste to a licensed treatment, storage, and disposal facility (TSDF).

  • Protocol:

    • Contact EHS: When the waste container is nearly full (around 75-80% capacity to allow for expansion), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]

    • Manifesting: Your EHS department will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.

    • Recommended Disposal Method: The generally accepted and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[1] This process is designed to destroy the organic molecule, preventing its release into the environment.

Spill Management and Emergency Procedures

Accidents can happen, and being prepared is a critical component of laboratory safety.

  • In Case of a Spill:

    • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

    • Don Appropriate PPE: At a minimum, this should include chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves.[1] For larger spills, a respirator may be necessary.

    • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up spills of oxidizing agents.

    • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[2]

    • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of waste characterization, segregation, proper containment, and compliant disposal, researchers can ensure that their innovative work does not come at the cost of environmental integrity. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]

  • Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

  • Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • JoVE. (2017, July 14). Video: Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Bromo-5-chloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

As researchers, we often handle intermediates where specific toxicological data is sparse. 6-Bromo-5-chloro-3-methyl-1H-indole is a halogenated indole scaffold. While indoles are ubiquitous in drug discovery (often privileged structures for kinase inhibitors or GPCR ligands), the addition of heavy halogens (Br, Cl) significantly alters lipophilicity (LogP) and biological activity.

The Core Safety Thesis: Until a compound has a specific Occupational Exposure Limit (OEL), we treat it as a Performance-Based Control Band 3 (Potent) compound. This means we assume it is not just an irritant, but potentially bioactive and capable of transdermal absorption.

This guide defines the PPE and containment strategy required to handle this compound with zero-exposure intent.

Part 1: Risk Assessment & Hazard Identification

Before selecting gear, we must understand the enemy. Based on Structure-Activity Relationships (SAR) of halogenated indoles, we project the following hazard profile:

Hazard CategoryLikely ClassificationMechanistic Insight
Physical State Solid / PowderHigh electrostatic potential; dust generation is the primary exposure vector.
Skin/Eye Irritant (H315/H319) Halogenated organics act as alkylating agents or severe irritants to mucous membranes.
Inhalation STOT SE 3 (H335) Fine particulate matter will irritate the upper respiratory tract immediately upon inhalation.
Systemic Unknown / Potent Critical: The lipophilic nature (Br/Cl substituents) facilitates skin permeation. Do not assume it is non-toxic.
Visualizing the Risk Decision Matrix

RiskAssessment Start Compound: this compound State Physical State: Fine Powder Start->State Route1 Inhalation Risk State->Route1 Dust Generation Route2 Dermal Absorption State->Route2 Lipophilicity Control1 Engineering Control: Fume Hood / Vented Enclosure Route1->Control1 Primary Defense Control2 PPE Barrier: Double Nitrile + Lab Coat Route2->Control2 Primary Defense Safe Safe Operation Control1->Safe Zero Exposure Control2->Safe Zero Exposure

Figure 1: Risk Assessment Logic Flow. We prioritize engineering controls (containment) over PPE, but PPE serves as the critical fail-safe.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety guidelines." Use this specific configuration for halogenated organic solids.

Hand Protection: The "Double-Shell" Protocol

Halogenated compounds can permeate standard nitrile. We use a sacrificial outer layer.

  • Inner Layer: 4 mil (0.10 mm) Nitrile. Purpose: Biological barrier and comfort.

  • Outer Layer: 5-8 mil (0.12 - 0.20 mm) Nitrile or Neoprene. Purpose: Chemical resistance.[1][2]

  • Protocol:

    • Inspect gloves for pinholes by inflating them slightly before use.

    • Breakthrough Rule: If chemicals splash on the outer glove, do not wipe . Remove the outer glove immediately, wash hands (with inner glove on), and replace.

Respiratory Protection
  • Primary: Chemical Fume Hood (Certified face velocity: 100 fpm).

  • Secondary (If hood is unavailable or for spill cleanup): N95 is insufficient for volatile organic protection. Use a Half-face respirator with P100/OV (Organic Vapor) cartridges .

    • Why? While the solid is not volatile, any solubilized intermediate (in DMSO/DCM) poses a vapor risk.

Eye & Body Protection[3][4][5][6][7][8][9][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powders that can drift around side-shields.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a fire occurs (halogenated compounds release toxic fumes when burned).

Part 3: Operational SOP (Standard Operating Procedure)

Phase A: Weighing & Transfer (Highest Risk)

Static electricity often causes halogenated indoles to "jump" or cling to spatulas.

  • Setup: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • Technique: Do not dump. Tap the spatula gently.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after weighing. Dispose of the Kimwipe as solid hazardous waste.

Phase B: Solubilization

Once dissolved (e.g., in DMSO or DMF), the risk profile changes from Inhalation to Rapid Dermal Absorption .

  • Vessel: Use a screw-cap vial (e.g., scintillation vial) with a PTFE (Teflon) liner. Avoid foil or parafilm as primary seals for long-term storage.

  • Labeling: Mark the vial clearly with "Potent - Skin Hazard."

Phase C: Spill Response
  • Dry Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant) to dampen, then wipe up.

  • Wet Spill: Cover with absorbent pads. Clean area with soap and water, followed by an alcohol wipe to remove lipophilic residues.

Visualizing the Workflow

Workflow cluster_emergency Emergency Loop Step1 1. Don PPE (Double Gloves, Goggles) Step2 2. Weighing (Inside Hood Only) Step1->Step2 Step3 3. Solubilization (Solvent adds permeation risk) Step2->Step3 Dissolve Spill Spill Event Step2->Spill If dropped Step4 4. Reaction/Use Step3->Step4 Step5 5. Decon & Waste Step4->Step5 Quench Clean Dampen & Wipe (No Sweeping) Spill->Clean Clean->Step5

Figure 2: Operational Workflow. Note the critical transition at Step 3 where solvent increases the risk of skin absorption.

Part 4: Disposal & Decontamination

Cradle-to-Grave Stewardship:

  • Segregation: Do not mix halogenated organic waste with non-halogenated solvents. This increases disposal costs and complicates incineration.

  • Labeling: Waste containers must be tagged "Halogenated Organic - Toxic."

  • Container: High-density polyethylene (HDPE) or glass. Avoid standard LDPE wash bottles for long-term storage of the mother liquor.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Indole Derivatives Safety Data. National Library of Medicine. [Link]

Sources

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